2,4,6-Trifluorophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4,6-trifluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFWMPUXPLBWTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334211 | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-17-9 | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2268-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trifluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physical and chemical properties of 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2,4,6-Trifluorophenol (CAS No. 2268-17-9). It includes detailed experimental protocols for its synthesis, purification, and analysis, as well as insights into its reactivity and applications, particularly its role as a substrate in enzymatic reactions.
Core Properties of this compound
This compound is a halogenated aromatic compound featuring a phenol (B47542) ring substituted with three fluorine atoms. These electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable intermediate in various fields.[1]
Physical and Chemical Properties
The key physical and chemical identifiers and properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 2268-17-9 | [2][3] |
| Molecular Formula | C₆H₃F₃O | [2][3] |
| Molecular Weight | 148.08 g/mol | [2][3] |
| Appearance | White to light yellow crystalline solid | [4] |
| Melting Point | 49-51 °C | [3][4] |
| Boiling Point | ~128 °C at 760 mmHg (Predicted) | [4] |
| pKa (Acidity Constant) | The electron-withdrawing fluorine atoms enhance acidity relative to phenol. | [5] |
| Solubility | Limited solubility in water; soluble in organic solvents like ethanol (B145695) and ether. | [5] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. The following tables summarize the expected spectral characteristics.
¹H NMR (Proton NMR) Spectroscopy
| Proton Assignment | Typical Chemical Shift (δ) ppm | Multiplicity |
| Ar-H (C3, C5) | 6.7 - 7.0 | Triplet of triplets (tt) |
| OH | 5.0 - 6.0 (variable, broad) | Singlet (s) |
Note: The aromatic proton signal is split by coupling to both ortho and para fluorine atoms.
¹³C NMR (Carbon NMR) Spectroscopy
| Carbon Assignment | Typical Chemical Shift (δ) ppm | Notes |
| C -OH (C1) | 145 - 155 (ddd) | Carbon directly attached to the hydroxyl group. Signal is split by fluorine atoms. |
| C -F (C2, C6) | 150 - 160 (ddd) | Carbons bearing fluorine atoms. |
| C -H (C3, C5) | 100 - 110 (dt) | Carbons bearing hydrogen atoms. |
| C -F (C4) | 150 - 160 (dtt) | Carbon bearing a fluorine atom. |
Note: Carbon signals are split due to C-F coupling, resulting in complex multiplets. Quaternary carbons are typically weaker.
¹⁹F NMR (Fluorine NMR) Spectroscopy
| Fluorine Assignment | Typical Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity |
| F (C2, C6) | -110 to -130 | Doublet of doublets (dd) |
| F (C4) | -115 to -135 | Triplet of triplets (tt) |
Note: The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the molecular environment.[6]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3200 - 3600 | O-H stretch (broad) | Strong |
| 1600 - 1650 | C=C aromatic ring stretch | Medium |
| 1450 - 1550 | C=C aromatic ring stretch | Strong |
| 1100 - 1300 | C-F stretch | Strong |
| 1150 - 1250 | C-O stretch | Strong |
Mass Spectrometry (MS)
| m/z Ratio | Assignment | Notes |
| 148 | [M]⁺ (Molecular Ion) | The parent peak corresponding to the molecular weight of the compound.[2][7] |
| 120 | [M - CO]⁺ | Loss of carbon monoxide is a common fragmentation for phenols. |
| 99 | [M - HF - CO]⁺ | Subsequent loss of hydrogen fluoride (B91410). |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, intended for practical application in a laboratory setting.
Synthesis Protocol: Deoxyfluorination of Phenol
While several routes exist, such as direct fluorination or halogen exchange, a modern and effective method involves the deoxyfluorination of a pre-functionalized phenol. This representative protocol is based on established deoxyfluorination principles.[1][8]
Reaction Scheme: A phenol is converted to an aryl fluoride via an ipso-substitution mechanism.
Materials and Reagents:
-
Phenol or a suitable phenol precursor
-
Deoxyfluorination reagent (e.g., PhenoFluor™, PyFluor)
-
Anhydrous base (e.g., potassium carbonate or cesium fluoride)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane, or Acetonitrile)
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, charge the flask with the phenol precursor (1.0 eq), the deoxyfluorination reagent (1.2 - 1.5 eq), and the anhydrous base (2.0 - 3.0 eq).
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe to the flask to achieve a suitable concentration (typically 0.1-0.5 M).
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 3 to 24 hours depending on the substrate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification Protocol: Recrystallization
Recrystallization is an effective method for purifying the solid this compound from crude reaction mixtures.
Materials and Reagents:
-
Crude this compound
-
Recrystallization solvent system (e.g., Hexane/Ethyl Acetate, Toluene, or Ethanol/Water)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. A Hexane/Ethyl Acetate mixture is often a good starting point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) to dissolve the solid with gentle heating.
-
Induce Crystallization: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexane) dropwise until the solution becomes faintly cloudy (the saturation point).
-
Crystal Growth: Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the flask to cool slowly to room temperature. For optimal crystal formation, avoid disturbing the flask.
-
Complete Crystallization: Once crystal formation appears complete at room temperature, place the flask in an ice bath for 30-60 minutes to maximize the yield of the purified solid.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The final product should be a white to off-white crystalline solid.
Analytical Characterization Protocols
NMR Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Ensure the solid is fully dissolved. The sample is now ready for ¹H, ¹³C, and ¹⁹F NMR analysis.
FTIR Sample Preparation (ATR Method):
-
Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean.
-
Place a small amount of the solid this compound directly onto the crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Acquire the spectrum according to the instrument's standard operating procedure.
Reactivity and Applications
The unique electronic properties imparted by the fluorine atoms make this compound a versatile building block.[1]
-
Acidity and Nucleophilicity: The electron-withdrawing nature of the fluorine atoms increases the acidity of the phenolic proton, making it more readily deprotonated than phenol itself. The resulting phenoxide is a potent nucleophile.[5]
-
Electrophilic Aromatic Substitution: The phenol ring is activated towards electrophilic substitution, although the strong directing effect of the hydroxyl and fluoro groups must be considered.
-
Applications:
-
Pharmaceuticals: The incorporation of fluorine atoms into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5]
-
Agrochemicals: Fluorinated compounds often exhibit enhanced efficacy as pesticides and herbicides.
-
Electronic Materials: It serves as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), where fluorine substitution can improve thermal stability and charge transport properties.
-
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates a typical logical workflow for the synthesis and characterization of this compound.
Enzymatic Dehalogenation Pathway
This compound is a known substrate for the enzyme dehaloperoxidase (DHP), which catalyzes its oxidative dehalogenation. This pathway is critical for understanding the bioremediation of halogenated pollutants.
References
- 1. Deoxyfluorination of Phenols [organic-chemistry.org]
- 2. This compound | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 2268-17-9 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Buy this compound (EVT-292864) | 2268-17-9 [evitachem.com]
- 6. 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
- 8. dash.harvard.edu [dash.harvard.edu]
In-Depth Technical Guide to 2,4,6-Trifluorophenol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4,6-Trifluorophenol, a key fluorinated intermediate in organic synthesis and various research applications. This document details its chemical and physical properties, provides adaptable experimental protocols for its synthesis, purification, and analysis, and explores its utility in biochemical assays and drug development. The information is presented to support researchers and professionals in leveraging the unique characteristics of this compound in their work.
Core Properties of this compound
This compound is a halogenated phenol (B47542) distinguished by the presence of three fluorine atoms on the benzene (B151609) ring. These fluorine atoms significantly influence the molecule's electronic properties, acidity, and reactivity, making it a valuable building block in the synthesis of complex molecules.
Table 1: Physicochemical Properties of this compound [1][2]
| Property | Value |
| CAS Number | 2268-17-9 |
| Molecular Formula | C₆H₃F₃O |
| Molecular Weight | 148.08 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 49-51 °C |
| Boiling Point | Not readily available |
| Purity | Typically ≥98% |
Table 2: Spectroscopic and Analytical Data Summary [1]
| Data Type | Key Features |
| ¹H NMR | Spectral data available in public databases. |
| ¹³C NMR | Spectral data available in public databases. |
| ¹⁹F NMR | Association with phenol has been investigated using ¹⁹F-NMR spectroscopy.[2] |
| Mass Spectrometry (MS) | Mass spectral data available in public databases.[1] |
| Infrared (IR) Spectroscopy | IR spectral data available in public databases. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and can be adapted to specific laboratory conditions.
Synthesis of this compound (Adapted from a similar synthesis)
Reaction Scheme (Hypothetical):
References
Spectroscopic Analysis of 2,4,6-Trifluorophenol: A Technical Guide
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2,4,6-Trifluorophenol (C₆H₃F₃O). It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.
Molecular Structure and Properties
-
IUPAC Name: this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for elucidating the structure of this compound by providing information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons and the hydroxyl proton. Due to the symmetrical substitution pattern, the two aromatic protons are chemically equivalent.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aromatic-H | ~6.7 - 7.0 | Triplet (t) | H-3, H-5 |
| Hydroxyl-H | Variable | Singlet (s, broad) | -OH |
Note: The chemical shift of the hydroxyl proton is highly dependent on concentration, solvent, and temperature.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The fluorine substituents have a significant influence on the chemical shifts of the carbon atoms through C-F coupling.
| Signal | Chemical Shift (δ, ppm) | Assignment |
| C-OH | ~155 | C-1 |
| C-F | ~150 | C-2, C-4, C-6 |
| C-H | ~105 | C-3, C-5 |
Note: Carbon signals attached to fluorine will appear as multiplets due to C-F spin-spin coupling. The values presented are approximate chemical shift ranges.
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for acquiring high-resolution NMR spectra.
-
Sample Preparation:
-
Weigh approximately 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[6] The use of deuterated solvents is necessary for the spectrometer's field-frequency lock.[7]
-
Add a small amount of a reference standard, typically Tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.[5][6]
-
Transfer the solution into a standard 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[5]
-
Acquire the ¹H NMR spectrum. A sufficient number of scans are collected to ensure an adequate signal-to-noise ratio.
-
For ¹³C NMR, data is typically acquired with proton broadband decoupling to simplify the spectrum by removing C-H coupling and to enhance signal intensity through the Nuclear Overhauser Effect (NOE).[7]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[5]
-
Phase the spectrum and apply baseline correction.[5]
-
Calibrate the spectrum using the TMS signal as a reference.[5]
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Identify the chemical shifts and multiplicities of all signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in this compound based on the absorption of infrared radiation.
IR Spectral Data
The IR spectrum shows characteristic absorption bands for the hydroxyl group and the fluorinated aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H Stretch | Hydroxyl group |
| ~1600 - 1450 | Medium-Strong | C=C Stretch | Aromatic ring |
| ~1300 - 1000 | Strong | C-F Stretch | Aryl-Fluorine bond |
| ~1200 | Strong | C-O Stretch | Phenolic C-O |
Note: The NIST WebBook provides a gas-phase IR spectrum for this compound.[2] Techniques such as Attenuated Total Reflectance (ATR) or melt can also be used.[4]
Experimental Protocol for FTIR Spectroscopy (ATR Method)
-
Instrument Preparation:
-
Sample Analysis:
-
Place a small amount of solid this compound directly onto the ATR crystal.
-
Apply pressure using the ATR press to ensure good contact between the sample and the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software automatically performs a background subtraction.
-
Identify the wavenumbers of the major absorption peaks and correlate them to specific functional groups and vibrational modes.
-
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Mass Spectral Data (Electron Ionization)
Electron Ionization (EI) is a common technique used for mass spectrometry. The NIST Mass Spectrometry Data Center provides EI data for this compound.[1]
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 148 | 100 | [M]⁺ (Molecular Ion) |
| 120 | ~20 | [M-CO]⁺ |
| 92 | ~15 | [M-CO-CO]⁺ or [C₅H₂F₂]⁺ |
| 69 | ~10 | [CF₃]⁺ |
Note: The molecular ion peak at m/z 148 is the most abundant fragment (base peak).[1]
Experimental Protocol for GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the analysis of volatile compounds like this compound.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
For trace analysis, derivatization may be employed, for instance, by reacting the phenol (B47542) with acetic anhydride (B1165640) to form a more volatile ester.[8]
-
-
GC Separation:
-
Inject a small volume (typically 1 µL) of the sample solution into the GC injection port, which is maintained at a high temperature (e.g., 250-280°C) to vaporize the sample.
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a 30 m column with a 0.25 mm internal diameter).
-
The column oven temperature is programmed to ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 250°C) to separate components based on their boiling points and interactions with the column's stationary phase.[9]
-
-
MS Analysis:
-
As components elute from the GC column, they enter the ion source of the mass spectrometer.
-
In the ion source (for EI), molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum for the eluting component.
-
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. s4science.at [s4science.at]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for the preparation of 2,4,6-trifluorophenol, a key intermediate in the pharmaceutical, agrochemical, and materials science industries. The unique electronic properties imparted by the fluorine atoms make this compound a valuable building block in the synthesis of complex molecules. This document outlines two principal and industrially relevant synthesis routes: the halogen exchange of 2,4,6-trichlorophenol (B30397) and the diazotization of 2,4,6-trifluoroaniline (B1293507).
Synthesis via Halogen Exchange of 2,4,6-Trichlorophenol
This pathway involves the initial synthesis of 2,4,6-trichlorophenol from phenol (B47542), followed by a halogen exchange (Halex) reaction to replace the chlorine atoms with fluorine. This method is advantageous due to the relatively low cost of the starting materials.
Step 1: Synthesis of 2,4,6-Trichlorophenol
The synthesis of 2,4,6-trichlorophenol is achieved through the direct chlorination of phenol. A patented method describes a high-yield process using a catalyst to improve selectivity and product purity.
Experimental Protocol:
A trichlorophenol crude product is produced by chlorinating phenol as a raw material using mercaptoethylamine as a catalyst. The crude product is then purified by crystallization. The use of mercaptoethylamine as a catalyst helps to direct the chlorination to the 2, 4, and 6 positions, reducing the formation of other isomers such as 2,3,6-trichlorophenol (B165527) and 2,4,5-trichlorophenol.[1]
The reaction is carried out by maintaining a negative pressure (≤ -0.09MPa) in the chlorination kettle and adding phenol and the catalyst. Chlorine gas is then introduced at a controlled rate (20-40 L/h) while slowly heating the mixture to 50-80°C. After the reaction is complete, the crude product is purified by sweating crystallization, with the crystallization rate controlled at 0.5 to 1.5°C/h and a final temperature of 69°C. This process can yield 2,4,6-trichlorophenol with a purity of over 99.3% and a total yield of above 96%.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Phenol | [1] |
| Catalyst | Mercaptoethylamine | [1] |
| Catalyst Loading | 0.1 - 1% of phenol mass | [1] |
| Chlorinating Agent | Chlorine gas | [1] |
| Reaction Temperature | 50 - 80°C | [1] |
| Final Product Purity | > 99.3% | [1] |
| Overall Yield | > 96% | [1] |
Experimental Workflow:
Step 2: Halogen Exchange to this compound
The halogen exchange reaction involves the substitution of chlorine atoms in 2,4,6-trichlorophenol with fluorine atoms, typically using an alkali metal fluoride (B91410) such as potassium fluoride (KF). This reaction is generally carried out in a high-boiling polar aprotic solvent.
Experimental Protocol (General Procedure):
A general procedure for halogen exchange on an aromatic ring involves heating the chlorinated precursor with a source of fluoride ions. For the synthesis of this compound, 2,4,6-trichlorophenol is reacted with an excess of potassium fluoride in a suitable solvent like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The use of a phase-transfer catalyst can enhance the reaction rate. After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.
Quantitative Data:
| Parameter | General Value |
| Fluorinating Agent | Potassium Fluoride (KF) |
| Solvent | NMP, DMSO, or similar |
| Temperature | 150 - 250°C |
| Catalyst (optional) | Phase-transfer catalyst |
| Expected Yield | Moderate to High |
Logical Relationship Diagram:
Synthesis via Diazotization of 2,4,6-Trifluoroaniline
This pathway involves the synthesis of the precursor 2,4,6-trifluoroaniline, followed by its diazotization and subsequent hydrolysis to yield this compound.
Step 1: Synthesis of 2,4,6-Trifluoroaniline
The synthesis of 2,4,6-trifluoroaniline can be achieved from 1,3,5-trifluorobenzene. A common method involves the nitration of the starting material followed by reduction of the nitro group.
Experimental Protocol (General Procedure):
-
Nitration: 1,3,5-Trifluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 1,3,5-trifluoro-2-nitrobenzene (B1293902).
-
Reduction: The resulting 1,3,5-trifluoro-2-nitrobenzene is then reduced to 2,4,6-trifluoroaniline. This reduction can be carried out using various methods, such as catalytic hydrogenation (e.g., using H₂ gas with a Pd/C catalyst) or with a metal in an acidic medium (e.g., Sn/HCl).
Quantitative Data:
Specific quantitative data for the synthesis of 2,4,6-trifluoroaniline was not found in the provided search results. However, nitration and nitro group reduction are generally high-yielding reactions.
Step 2: Diazotization and Hydrolysis of 2,4,6-Trifluoroaniline
This step involves the conversion of the amino group of 2,4,6-trifluoroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol. A patented method for a similar transformation of 3,4,5-trifluoroaniline (B67923) to 3,4,5-trifluorophenol (B1223441) provides a reliable protocol.
Experimental Protocol:
In a diazotization vessel, 98% sulfuric acid is heated to 45-50°C, and 2,4,6-trifluoroaniline is added. The mixture is then heated to 65°C and held for 30 minutes before being cooled to -5°C. A solution of sodium nitrite (B80452) in water is then added dropwise, maintaining the temperature between -5 and 0°C. After the addition is complete, the reaction is kept at <10°C for 20 minutes.
For the hydrolysis step, a mixture of concentrated sulfuric acid and copper sulfate (B86663) is heated to 100-150°C in a hydrolysis vessel. The previously prepared diazonium salt solution is then added dropwise, and the distillate is collected. This process is expected to yield this compound.
Quantitative Data (based on a similar synthesis):
| Parameter | Value | Reference (for analogous reaction) |
| Starting Material | 2,4,6-Trifluoroaniline | |
| Diazotizing Agent | Sodium Nitrite in Sulfuric Acid | |
| Diazotization Temperature | -5 to 0°C | |
| Hydrolysis Catalyst | Copper Sulfate in Sulfuric Acid | |
| Hydrolysis Temperature | 100 - 150°C | |
| Expected Yield | ~94% (based on 3,4,5-trifluoroaniline conversion) |
Experimental Workflow:
Conclusion
Both the halogen exchange and the diazotization routes represent viable and effective methods for the synthesis of this compound. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, required purity of the final product, and the scale of the synthesis. The halogen exchange route may be more economical for large-scale production due to the low cost of phenol. The diazotization route offers a potentially high-yielding alternative, particularly if the precursor aniline is readily available. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.
References
An In-depth Technical Guide to 2,4,6-Trifluorophenol: Structure, Nomenclature, and Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4,6-trifluorophenol, a key fluorinated building block in organic synthesis and drug discovery. This document details its structure, IUPAC nomenclature, physicochemical properties, and outlines generalized experimental protocols for its synthesis and characterization.
Chemical Structure and IUPAC Nomenclature
This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with three fluorine atoms at the 2, 4, and 6 positions. The IUPAC name for this compound is This compound .[1]
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₃F₃O | [1] |
| Molecular Weight | 148.08 g/mol | [1] |
| CAS Number | 2268-17-9 | [2] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 49-51 °C | [2] |
| Purity | Typically >97.0% | |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C6H3F3O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | [1] |
| InChIKey | QQFWMPUXPLBWTG-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(C=C(C(=C1F)O)F)F | [1] |
Experimental Protocols
Synthesis of this compound (Generalized Method)
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the reviewed scientific literature. However, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as 2,3,5,6-tetrafluorophenol (B1216870).[3] The general approach involves the lithiation of a polyfluorinated benzene (B151609) precursor followed by reaction with an oxygen source.
Caption: Proposed synthetic workflow for this compound.
Disclaimer: This is a generalized protocol and requires optimization of reaction conditions, including temperature, reaction time, and stoichiometry. Appropriate safety precautions must be taken when working with organolithium reagents and other hazardous chemicals.
Characterization Protocols
-
¹H NMR and ¹⁹F NMR: The association of phenol and this compound has been investigated using ¹H and ¹⁹F NMR spectroscopy.[2]
-
Experimental Conditions (General):
-
Instrument: A standard NMR spectrometer (e.g., 300-500 MHz for ¹H NMR).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated acetone (B3395972) ((CD₃)₂CO).
-
Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.
-
Reference: Tetramethylsilane (TMS) for ¹H NMR.
-
-
Technique: Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Preparation:
-
Melt: A thin film of the molten sample can be prepared between two infrared-transparent windows (e.g., KBr or NaCl).
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Data Acquisition: Spectra are typically recorded in the mid-IR range (4000-400 cm⁻¹).
-
Technique: Electron Ionization (EI) Mass Spectrometry.
-
Sample Introduction: Gas chromatography (GC) is often coupled with MS for separation and analysis.
-
Ionization Energy: Typically 70 eV.
-
Data Analysis: The resulting mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.
Applications in Research and Development
This compound serves as a versatile intermediate in various fields:
-
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The fluorine atoms can significantly influence the biological activity and physicochemical properties of the final products.
-
Biochemical Research: It has been used as a substrate for enzymes like dehaloperoxidase, aiding in the study of enzymatic mechanisms.[4]
-
Materials Science: The trifluorophenol moiety can be incorporated into polymers and other materials to modify their properties.
Safety and Handling
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Hazards and Safe Handling of 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the hazards associated with 2,4,6-Trifluorophenol (CAS No. 2268-17-9) and detailed guidelines for its safe handling, storage, and emergency response. The information is intended to support a robust safety culture in research and development environments.
Chemical and Physical Properties
This compound is a halogen-substituted phenol (B47542) that typically appears as a moist white or light yellow, hygroscopic crystalline solid.[1][2] It is recognized for its utility as a key intermediate in the synthesis of specialized organic molecules, including electronic materials for OLED technology and pharmaceutical intermediates.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2268-17-9 | [3] |
| Molecular Formula | C₆H₃F₃O | [4][5] |
| Molecular Weight | 148.08 g/mol | [2][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][2] |
| Melting Point | 49-51 °C | [2][6] |
| Purity | ≥98% | [1] |
| Vapor Pressure | Not Available | [1] |
| Specific Gravity | Not Available | [1] |
| Solubility | Does not mix with water | [1] |
| Autoignition Temp. | Not Available | [1] |
| Flash Point | Not Available | [7] |
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] It is harmful through multiple routes of exposure and can cause significant irritation. Chronic exposure may lead to cumulative health effects.[1]
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Code | Source(s) |
| Acute Toxicity, Oral | 4 | Harmful if swallowed | H302 | [3][4][8] |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin | H312 | [3][4][8] |
| Acute Toxicity, Inhalation | 4 | Harmful if inhaled | H332 | [3][4][8] |
| Skin Corrosion/Irritation | 2 | Causes skin irritation | H315 | [3][4][8] |
| Serious Eye Damage/Irritation | 2 / 2A | Causes serious eye irritation | H319 | [3][4][8] |
| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation | H335 | [3][4][8] |
| Flammable solids | 2 | Flammable solid | H228 | [7][9] |
Summary of Health Effects:
-
Acute: Harmful if ingested, inhaled, or absorbed through the skin.[1][4] Ingestion of less than 150 grams may be fatal or cause serious health damage.[1] It causes irritation to the skin, eyes, and respiratory system.[4] Skin contact can lead to inflammation, and the material may exacerbate pre-existing dermatitis.[1] Eye contact can cause irritation and damage.[1] Inhalation may be harmful and can trigger respiratory irritation, potentially leading to further lung damage.[1]
-
Chronic: Long-term exposure to this respiratory irritant may result in airway diseases.[1] There is limited evidence suggesting that repeated or long-term occupational exposure could produce cumulative health effects.[1]
Experimental Protocols for Safety Assessment
While specific, detailed experimental protocols for this compound are not provided in standard safety data sheets, the GHS classifications are determined by standardized methodologies. The general principles for these tests are outlined by organizations like the OECD (Organisation for Economic Co-operation and Development).
-
Acute Oral, Dermal, and Inhalation Toxicity (OECD Test Guidelines 420, 402, 403): These studies involve administering the substance to laboratory animals (typically rats) via the specified route of exposure. The primary endpoint is the LD50 (oral/dermal) or LC50 (inhalation), which is the dose or concentration that is lethal to 50% of the test population. Observations of toxic effects and post-mortem examinations are also conducted.
-
Skin and Eye Irritation/Corrosion (OECD Test Guidelines 404, 405): These protocols typically involve applying the substance to the skin or into the eye of a test animal (historically rabbits). The site is then observed for signs of irritation, such as redness, swelling, and other damage over a set period. In vitro methods are increasingly used as alternatives.
-
Flammability of Solids (UN Test N.1): The test for flammable solids determines if a substance can be easily ignited by brief contact with an ignition source and if the flame propagates. A powder train of the substance is ignited, and the rate of burning is measured.
Safe Handling and Storage
Proper handling and storage procedures are critical to minimize risk.
Safe Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably within a laboratory fume hood, to keep airborne concentrations as low as possible.[1][10] Ensure emergency exits and risk-elimination areas are established.[8]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1]
-
General Practices: Avoid all personal contact, including inhalation of dust and vapors.[1] Avoid the formation of dust and aerosols.[4] Keep containers securely sealed when not in use.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated place.[4][8] Keep containers tightly closed.[7] Store locked up.[8] A recommended storage temperature is under an inert atmosphere at 2-8°C.
-
Incompatibilities: Avoid contact with strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) and strong bases.[1][7]
Caption: Relationship between hazards of this compound and corresponding safety precautions.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.[4]
-
Eye/Face Protection: Wear chemical safety goggles.[1] Contact lenses should not be worn as they can absorb and concentrate irritants.[1]
-
Skin Protection: Wear protective gloves (e.g., tested to EN 374 or US F739 standards) and protective clothing to prevent skin contact.[1][4] Dispose of contaminated gloves properly after use.[4]
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH (US) or CEN (EU) approved respirator. For dusts, a P95 (US) or P1 (EU) particle respirator may be sufficient for nuisance exposures, while higher-level protection may require OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridges.[4]
First Aid Measures
Immediate first aid is crucial in the event of exposure. Always seek medical attention after providing first aid and show the Safety Data Sheet (SDS) to the attending physician.[4]
-
Inhalation: Remove the individual from the contaminated area to fresh air.[1] If the person is not breathing, provide artificial respiration.[4] Keep the patient warm and rested.[1]
-
Skin Contact: Immediately remove all contaminated clothing and footwear.[1] Wash the affected skin area with soap and plenty of running water.[1][4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if it can be done safely.[4]
-
Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[4]
Fire and Explosion Hazards
This compound is a flammable solid that can burn fiercely and may form explosive mixtures with air, especially as a dust cloud.[1] Containers may explode upon heating.[1]
-
Suitable Extinguishing Media:
-
Fire-Fighting Procedures: Alert emergency responders.[1] Wear self-contained breathing apparatus (SCBA) and full protective gloves.[1] Fight the fire from a safe distance.[1] Use water spray to cool adjacent areas and fire-exposed containers.[1]
-
Hazardous Combustion Products: Decomposition during a fire may produce irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen fluoride (B91410) (HF).[1][7]
Accidental Release Measures
Prompt and appropriate action is required to control spills and prevent exposure or environmental contamination.
-
Personal Precautions: Evacuate personnel from the area and move upwind.[1] Do not touch or walk through the spilled material.[1] Avoid breathing dust.[4] Ensure adequate ventilation.[4]
-
Environmental Precautions: Prevent the spillage from entering drains, sewers, or watercourses.[1][4]
-
Cleanup Procedures:
-
Minor Spills: Remove all ignition sources.[1] Use a clean, non-sparking shovel to place the material into a clean, dry, labeled container and cover it loosely.[1]
-
Major Spills: In addition to the above, contain the spill by covering it with sand, earth, or vermiculite.[1] Use only spark-proof tools and explosion-proof equipment.[1] After collection, wash the area and dike the runoff for later disposal.[1]
-
-
Disposal: Dispose of the waste material and contaminated items through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[4][8]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.cn [capotchem.cn]
- 5. This compound [webbook.nist.gov]
- 6. This compound | 2268-17-9 [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
- 9. 2,3,6-Trifluorophenol | C6H3F3O | CID 517988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. monash.edu [monash.edu]
An In-depth Technical Guide to the Physicochemical Analysis of 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the melting and boiling points of 2,4,6-Trifluorophenol, a key intermediate in various chemical syntheses. This document outlines the theoretical basis for its physicochemical properties, detailed experimental protocols for their determination, and a summary of relevant data.
Core Physicochemical Data
| Property | Value |
| Melting Point | 49-51 °C[1][2] |
| Boiling Point | Not specified in literature |
| Molecular Formula | C₆H₃F₃O[1][3][4] |
| Molecular Weight | 148.08 g/mol [1][3] |
| Appearance | White to light yellow crystal powder[1] |
Analysis of Physicochemical Properties
Melting Point: The observed melting point of 49-51 °C is a characteristic physical property of this compound.[1][2] The presence of a hydroxyl group allows for intermolecular hydrogen bonding, which typically results in higher melting points compared to non-hydroxylated aromatic compounds of similar molecular weight. The three fluorine atoms, being highly electronegative, influence the electron distribution within the benzene (B151609) ring and contribute to the overall polarity of the molecule, further affecting the crystal lattice energy and, consequently, the melting point.
Boiling Point: While a specific boiling point is not documented in the provided search results, an estimation of its behavior can be made. Phenols generally exhibit higher boiling points than other hydrocarbons of comparable molecular mass due to intermolecular hydrogen bonding. The boiling point of phenols tends to increase with the number of carbon atoms. In the case of this compound, the presence of the polar C-F bonds and the hydroxyl group would lead to significant dipole-dipole interactions and hydrogen bonding, suggesting a relatively high boiling point. For comparison, the related compound 2,4,6-trichlorophenol (B30397) has a boiling point of 246 °C. Given that fluorine is more electronegative but has a smaller atomic radius than chlorine, the boiling point of this compound is expected to be lower than that of its chlorinated analog, but still substantially above that of unsubstituted phenol (B47542) (181.7 °C).
Experimental Protocols
The determination of melting and boiling points is fundamental to the characterization of a pure chemical substance. The following are detailed methodologies for these key experiments.
Melting Point Determination
The capillary method is a common and accurate technique for determining the melting point of a solid compound.
Apparatus:
-
Melting point apparatus (e.g., digital melting point device)
-
Capillary tubes (sealed at one end)
-
Sample of this compound (finely powdered)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of this compound is placed on a clean, dry surface and crushed into a fine powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is achieved.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Melting Range Determination: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transformed into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-2 °C).
Boiling Point Determination
For determining the boiling point of a liquid, the distillation method or the micro boiling point method can be employed. As this compound is a solid at room temperature, it would first need to be melted.
Apparatus (Micro Boiling Point Method):
-
Small test tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., oil bath or heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube and gently heated until it melts.
-
Capillary Inversion: A capillary tube, with its sealed end upwards, is placed into the molten liquid in the test tube.
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Heating: The assembly is immersed in a heating bath. The temperature is gradually increased.
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until a steady stream of bubbles is observed.
-
Boiling Point Determination: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.
Logical Workflow for Physicochemical Characterization
The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of a chemical substance like this compound.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition Products of 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorophenol is a halogenated aromatic compound with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] A thorough understanding of its thermal stability and decomposition behavior is crucial for ensuring safe handling, predicting reaction pathways at elevated temperatures, and assessing potential environmental and health impacts from its thermal degradation. This technical guide provides an overview of the expected thermal properties of this compound and the methodologies to determine them.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₃F₃O | [1][2] |
| Molecular Weight | 148.08 g/mol | [1][2] |
| Appearance | White to light yellow crystalline powder | [3] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | Not explicitly stated, decomposition may occur | |
| CAS Number | 2268-17-9 | [1][2] |
Thermal Stability Analysis
The thermal stability of a compound is typically investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific TGA and DSC data for this compound are not available in the reviewed literature, this section outlines the expected behavior based on related compounds and provides standardized experimental protocols.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of residual char.
Expected TGA Profile:
Based on the structure of this compound, a multi-step decomposition process is possible, particularly in an inert atmosphere. The initial mass loss would likely involve the cleavage of the C-F and C-O bonds, followed by the breakdown of the aromatic ring at higher temperatures. In an oxidative atmosphere (air), combustion would lead to a more complete mass loss at lower temperatures.
Table 2: Hypothetical TGA Data for this compound
| Atmosphere | Onset of Decomposition (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Mass Loss (%) |
| Inert (Nitrogen) | Data not available | Data not available | Data not available |
| Oxidative (Air) | Data not available | Data not available | Data not available |
Note: This table is a template for expected data. Actual values need to be determined experimentally.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, boiling points, and the enthalpy changes associated with phase transitions and decomposition.
Expected DSC Profile:
The DSC thermogram of this compound would show an endothermic peak corresponding to its melting point around 49-51 °C.[4] At higher temperatures, exothermic peaks would indicate decomposition, with the peak shape and area providing information about the energy released during the process.
Table 3: Expected DSC Data for this compound
| Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (J/g) |
| Melting | ~49 | ~50-51 | Data not available |
| Decomposition (Inert) | Data not available | Data not available | Data not available |
| Decomposition (Oxidative) | Data not available | Data not available | Data not available |
Note: This table is a template for expected data. Actual values need to be determined experimentally.
Decomposition Products
The decomposition products of this compound are expected to vary significantly depending on the atmosphere (inert or oxidative) and the temperature. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the primary technique for identifying these products.
Pyrolysis in an Inert Atmosphere
Under inert conditions, the thermal decomposition is likely to proceed through radical mechanisms. Based on studies of substituted phenols, potential decomposition pathways could involve:[5]
-
C-F bond cleavage: Leading to the formation of fluorinated radicals and eventually hydrogen fluoride (B91410) (HF) through hydrogen abstraction.
-
C-O bond cleavage: Resulting in the formation of a trifluorophenyl radical.
-
Ring-opening and rearrangement: The aromatic ring may break down to form smaller, unsaturated hydrocarbons and fluorinated fragments.[5]
Expected Products: Hydrogen fluoride, various fluorinated aromatic and aliphatic compounds, and potentially polycyclic aromatic hydrocarbons (PAHs) at higher temperatures.
Combustion in an Oxidative Atmosphere
In the presence of oxygen, this compound will undergo combustion. Complete combustion would yield carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF). However, incomplete combustion is more likely and can produce a range of hazardous products.
Expected Products of Incomplete Combustion: Carbon monoxide (CO), carbon dioxide (CO₂), water (H₂O), hydrogen fluoride (HF), carbonyl fluoride (COF₂), and various partially oxidized fluorinated and non-fluorinated organic compounds.
Table 4: Potential Decomposition Products of this compound
| Analytical Technique | Atmosphere | Potential Products |
| Py-GC-MS | Inert (e.g., N₂, Ar) | Hydrogen fluoride, fluorobenzenes, difluorophenols, tetrafluorodibenzofurans, and other fluorinated aromatic and aliphatic fragments. |
| Combustion Analysis | Oxidative (Air, O₂) | Carbon monoxide, carbon dioxide, water, hydrogen fluoride, carbonyl fluoride, and other products of incomplete combustion. |
Note: The identification and quantification of these products require experimental investigation.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These are general protocols and should be adapted based on the specific instrumentation and safety requirements.
Thermogravimetric Analysis (TGA) Protocol
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: Purge the furnace with the desired gas (high purity nitrogen for inert atmosphere, or dry air for oxidative atmosphere) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a final temperature (e.g., 800-1000 °C).
-
-
Data Analysis: Record the mass loss as a function of temperature. Determine the onset decomposition temperature and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).
Differential Scanning Calorimetry (DSC) Protocol
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate at a starting temperature below the melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled heating rate (e.g., 10 °C/min) to a temperature above the expected decomposition range (e.g., 400 °C).
-
-
Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, onset of decomposition, and the enthalpy changes for these transitions by integrating the peak areas.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-0.5 mg) of this compound into a pyrolysis tube or onto a filament.
-
Pyrolysis Conditions:
-
Set the pyrolysis temperature (a range of temperatures, e.g., 400 °C, 600 °C, 800 °C, should be investigated to observe the evolution of products).
-
Pyrolyze the sample in an inert atmosphere (e.g., helium).
-
-
GC-MS Conditions:
-
GC Column: A suitable capillary column for separating a wide range of organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Oven Temperature Program: A program that allows for the separation of both volatile and semi-volatile products (e.g., start at 40 °C, hold for 2 minutes, ramp to 300 °C at 10 °C/min, hold for 10 minutes).
-
MS Detection: Scan a mass range appropriate for the expected fragments (e.g., m/z 35-550).
-
-
Data Analysis: Identify the eluting compounds by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.
Visualizations
The following diagrams illustrate the general workflow for thermal analysis and a hypothetical decomposition pathway for this compound.
Caption: General experimental workflow for the thermal analysis of this compound.
Caption: Hypothetical decomposition pathways of this compound.
Conclusion
While specific experimental data on the thermal stability and decomposition products of this compound are currently limited in publicly accessible literature, this guide provides a framework for its characterization based on the behavior of analogous compounds. The provided experimental protocols for TGA, DSC, and Py-GC-MS offer a starting point for researchers to determine the precise thermal properties of this compound. Given its fluorinated nature, careful consideration must be given to the potential for the formation of hazardous and corrosive decomposition products, such as hydrogen fluoride, especially under oxidative conditions. Further research is essential to fully elucidate the thermal decomposition pathways and to establish a comprehensive safety profile for this compound.
References
Methodological & Application
Application Notes and Protocols for 2,4,6-Trifluorophenol in Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the utilization of 2,4,6-trifluorophenol as a versatile reagent in advanced organic synthesis. Due to its unique electronic properties stemming from the trifluorinated aromatic ring, this compound serves as a valuable building block in peptide synthesis, the formation of specialized aryl ethers, and in the development of novel materials for organic electronics.
Activating Agent for Amide Bond Formation in Solid-Phase Peptide Synthesis (SPPS)
The electron-withdrawing nature of the three fluorine atoms on the phenyl ring of this compound makes its corresponding esters highly reactive acylating agents. This property is particularly advantageous for solid-phase peptide synthesis (SPPS), where efficient and rapid amide bond formation is crucial. The use of 2,4,6-trifluorophenyl (TFP) esters of N-Fmoc protected amino acids offers a reliable method for peptide coupling, minimizing racemization and side reactions.
Data Presentation: Comparison of Activating Agents
| Activating Agent | Typical Coupling Time | Coupling Efficiency | Cost | Stability of Activated Ester |
| Pentafluorophenyl (PFP) Ester | 30-60 min | >99% | High | High |
| 2,4,6-Trifluorophenyl (TFP) Ester | 45-75 min | >98% | Moderate | High |
| HOBt/HBTU | 15-45 min | >99% | Moderate | Generated in situ |
| DCC/DIC | 1-4 hours | Variable | Low | Generated in situ |
Experimental Protocols
Protocol 1.1: Synthesis of Fmoc-L-Alanine-2,4,6-Trifluorophenyl Ester
This protocol describes the preparation of the activated TFP ester of Fmoc-L-Alanine using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.
Materials:
-
Fmoc-L-Alanine
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (B1210297) (EtOAc)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve Fmoc-L-Alanine (1.0 eq) and this compound (1.1 eq) in a minimal amount of anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise to the cooled solution over 15 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU) and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from an ethyl acetate/hexane mixture to yield the pure Fmoc-L-Alanine-2,4,6-trifluorophenyl ester.
Expected Yield: 85-95%
Protocol 1.2: Solid-Phase Peptide Synthesis using Fmoc-L-Alanine-2,4,6-Trifluorophenyl Ester
This protocol outlines a standard manual SPPS coupling step on a rink amide resin.
Materials:
-
Fmoc-protected rink amide resin
-
20% Piperidine (B6355638) in dimethylformamide (DMF)
-
Fmoc-L-Alanine-2,4,6-trifluorophenyl ester
-
DMF
-
DCM
Procedure:
-
Resin Swelling: Swell the Fmoc-protected rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 20 minutes. Drain the solution and repeat the piperidine treatment for another 5 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Coupling: Dissolve Fmoc-L-Alanine-2,4,6-trifluorophenyl ester (3.0 eq relative to resin loading) in DMF and add it to the deprotected resin. Agitate the mixture for 60 minutes.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), extend the coupling time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
The resin is now ready for the next deprotection and coupling cycle.
SPPS cycle using Fmoc-amino acid-TFP esters.
Synthesis of Aryl Ethers via Nucleophilic Substitution
This compound can be utilized as a nucleophile in classic etherification reactions such as the Mitsunobu and Ullmann reactions to synthesize specialized aryl ethers. The resulting trifluorophenyl ethers are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1]
Data Presentation: Comparison of Etherification Methods
| Reaction | Reagents | Temperature | Typical Yield | Scope |
| Mitsunobu Reaction | PPh₃, DIAD/DEAD | 0 °C to RT | 60-90% | Primary and secondary alcohols |
| Ullmann Condensation | Cu(I) catalyst, Base | 100-150 °C | 50-85% | Aryl halides |
Experimental Protocols
Protocol 2.1: Mitsunobu Reaction for the Synthesis of Benzyl (B1604629) 2,4,6-Trifluorophenyl Ether
This protocol describes a general procedure for the etherification of this compound with a primary alcohol.
Materials:
-
This compound
-
Benzyl alcohol
-
Triphenylphosphine (B44618) (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a solution of this compound (1.0 eq), benzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF, add DIAD (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired benzyl 2,4,6-trifluorophenyl ether.
Expected Yield: 70-85%
Protocol 2.2: Ullmann Condensation for the Synthesis of 2,4,6-Trifluorophenyl Phenyl Ether
This protocol outlines a copper-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
Procedure:
-
In a flame-dried Schlenk tube, combine this compound (1.2 eq), iodobenzene (1.0 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and dilute with toluene.
-
Filter the mixture through a pad of Celite, washing with toluene.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Expected Yield: 60-75%
Pathways to Aryl Ethers from this compound.
Precursor for Triazine-Based OLED Host Materials
The incorporation of fluorinated moieties into organic light-emitting diode (OLED) materials can enhance their thermal stability, charge transport properties, and device efficiency.[1] this compound can be used as a precursor for the synthesis of triazine-based host materials, which are known for their excellent electron-transporting capabilities.
Data Presentation: Properties of a Hypothetical Triazine Host Material
| Property | Value |
| Compound Name | 2,4,6-Tris(2,4,6-trifluorophenoxy)-1,3,5-triazine |
| Molecular Formula | C₂₁F₉N₃O₃ |
| Molecular Weight | 561.22 g/mol |
| Predicted HOMO | -6.5 eV |
| Predicted LUMO | -2.8 eV |
| Predicted Triplet Energy (T₁) | > 2.8 eV |
Experimental Protocol
Protocol 3.1: Synthesis of 2,4,6-Tris(2,4,6-trifluorophenoxy)-1,3,5-triazine
This protocol describes the synthesis of a triazine-based host material via nucleophilic substitution of cyanuric chloride.
Materials:
-
Cyanuric chloride
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetone (B3395972)
-
Anhydrous toluene
Procedure:
-
Dissolve cyanuric chloride (1.0 eq) in anhydrous acetone in a three-necked flask equipped with a condenser and a dropping funnel.
-
In a separate flask, prepare a solution of this compound (3.3 eq) and potassium carbonate (3.5 eq) in anhydrous acetone.
-
Add the solution of the phenoxide to the cyanuric chloride solution dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 8 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the crude product in toluene and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the product by recrystallization from a suitable solvent system (e.g., toluene/hexane) or by sublimation to yield the pure triazine derivative.
Expected Yield: 75-90%
Synthesis of a triazine-based OLED host material.
References
Application Notes and Protocols: 2,4,6-Trifluorophenol as a Key Intermediate for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorophenol is a crucial building block in medicinal chemistry, primarily utilized for the synthesis of advanced pharmaceutical intermediates. The strategic incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties.[1][2] Fluorination can lead to improved metabolic stability, increased lipophilicity, and greater binding affinity to target proteins, ultimately resulting in more potent and effective therapeutic agents.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Key Applications in Pharmaceutical Synthesis
This compound serves as a versatile precursor for a variety of chemical transformations, enabling the synthesis of complex, fluorinated molecules.[3] Its primary applications in pharmaceutical development include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms activates the aromatic ring, facilitating nucleophilic substitution reactions at the positions ortho and para to the hydroxyl group. This allows for the introduction of various functional groups.
-
Ether Synthesis: The phenolic hydroxyl group can be readily converted into an ether linkage through reactions such as the Williamson ether synthesis. This is a common strategy for linking the fluorinated phenyl moiety to other parts of a drug molecule.
-
Esterification: The hydroxyl group can be esterified to produce fluorinated phenyl esters, which can act as prodrugs or key intermediates in further synthetic steps.
The unique electronic properties imparted by the fluorine atoms make this compound a valuable starting material for creating specialized organic molecules with potential therapeutic applications.[3]
Data Presentation: Representative Reaction Yields
The following table summarizes representative yields for a key reaction involving a fluorinated phenol, the Williamson ether synthesis. While specific yields for this compound can vary depending on the specific substrates and reaction conditions, this data, based on reactions with similar fluorinated phenols, provides a general expectation for researchers.
| Entry | Fluorinated Phenol | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2,3,5,6-Tetrafluorophenol | Ethyl Bromide | K₂CO₃ | DMF | 70 | 4 | ~85 |
| 2 | Pentafluorophenol | Benzyl Bromide | NaH | Acetonitrile | 60 | 3 | ~90 |
| 3 | This compound (Representative) | Methyl Iodide | K₂CO₃ | Acetone (B3395972) | Reflux | 6 | 80-95 |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis using this compound
This protocol describes a general method for the synthesis of an ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetone or DMF.
-
Add potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Add the alkyl halide (1.1 - 1.5 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to obtain the pure ether derivative.
Expected Yield: 80-95%, depending on the specific alkyl halide used.
Protocol 2: O-Arylation of this compound (Ullmann Condensation)
This protocol outlines a general procedure for the copper-catalyzed O-arylation of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., picolinic acid, N,N'-dimethyl-1,2-cyclohexanediamine)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., butyronitrile, 1,4-dioxane)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add this compound (1.0 eq), the aryl halide (1.2 eq), and the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 70-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired diaryl ether.
Mandatory Visualizations
Signaling Pathway of Tasquinimod, a Fluorinated Pharmaceutical Candidate
While a direct synthetic route from this compound is not established, the fluorinated drug candidate Tasquinimod provides an excellent example of a signaling pathway targeted by such molecules. Tasquinimod's mechanism of action involves the tumor microenvironment and key signaling molecules like S100A9, Toll-like receptor 4 (TLR4), Receptor for Advanced Glycation Endproducts (RAGE), and Histone Deacetylase 4 (HDAC4).[4][5]
Caption: Tasquinimod signaling pathway in the tumor microenvironment.
Experimental Workflow for Williamson Ether Synthesis
The following diagram illustrates a typical experimental workflow for the synthesis of an ether derivative from this compound.
Caption: Experimental workflow for Williamson ether synthesis.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of fluorinated pharmaceuticals. Its unique chemical properties allow for the introduction of fluorine into drug candidates, often leading to enhanced therapeutic efficacy. The provided protocols and data serve as a guide for researchers in the development of novel fluorinated compounds. Further exploration of the synthetic utility of this compound is expected to yield new and improved pharmaceutical agents.
References
Applications of 2,4,6-Trifluorophenol in the Development of Novel Fungicides
FOR IMMEDIATE RELEASE
Application Note
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: 2,4,6-Trifluorophenol is a key fluorinated building block increasingly utilized in the design and synthesis of novel agrochemicals. The unique electronic properties conferred by the trifluorophenyl moiety can significantly enhance the biological activity, metabolic stability, and target-binding affinity of active ingredients. This application note details the use of this compound in the development of a promising class of fungicides: 6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidines. We provide a detailed experimental protocol for the synthesis of a representative compound, 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine, and summarize its fungicidal activity.
Key Intermediate: 2,4,6-Trifluorophenylacetic Acid
The synthesis of the target fungicide begins with the preparation of 2,4,6-trifluorophenylacetic acid from this compound. This intermediate serves as the foundational structural element carrying the critical trifluorophenyl group.
Synthesis of a Novel 6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine Fungicide
The following protocol outlines the multi-step synthesis of 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine, a potent fungicide derived from this compound.
Experimental Protocol: Synthesis of 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine
Materials:
-
2,4,6-Trifluorophenylacetic acid
-
Malonyl dichloride
-
3-Amino-1,2,4-triazole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Toluene (B28343)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware and equipment
Step 1: Synthesis of 2-(2,4,6-trifluorophenyl)malonyl dichloride
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2,4,6-trifluorophenylacetic acid (1 equivalent) in anhydrous dichloromethane.
-
Add oxalyl chloride (2.2 equivalents) and a catalytic amount of dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2 hours, then heat to reflux for 2 hours.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used directly in the next step.
-
Simultaneously, in a separate flask, react malonic acid (1 equivalent) with thionyl chloride (2.5 equivalents) in anhydrous toluene at reflux for 4 hours to prepare malonyl dichloride. After cooling, the excess thionyl chloride and toluene are removed under reduced pressure.
-
Combine the crude 2,4,6-trifluorophenylacetyl chloride and malonyl dichloride for the subsequent reaction.
Step 2: Synthesis of 6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine-5,7-diol
-
To a stirred solution of 3-amino-1,2,4-triazole (1 equivalent) and pyridine (3 equivalents) in anhydrous dichloromethane, add the mixture of acid chlorides from Step 1 dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and acidify with 1M HCl.
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then heated in an aqueous solution of sodium hydroxide to facilitate cyclization and hydrolysis to the diol.
-
Acidification of the cooled reaction mixture with concentrated HCl precipitates the diol, which is then filtered, washed with water, and dried.
Step 3: Synthesis of 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine
-
Suspend the diol from Step 2 in phosphorus oxychloride (10 equivalents).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Extract the resulting aqueous solution with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
After filtration and concentration, purify the crude product by column chromatography on silica gel to afford the final compound.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of the fungicide.
Fungicidal Activity
The synthesized 6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine derivatives exhibit significant fungicidal activity against a range of important plant pathogens. The presence of the 2,4,6-trifluorophenyl moiety is crucial for this high efficacy.
Data Presentation:
| Compound | Target Pathogen | EC₅₀ (µg/mL) |
| 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine | Botrytis cinerea | 1.5 |
| 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine | Rhizoctonia solani | 3.2 |
| 5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine | Pyricularia oryzae | 2.8 |
| Reference Fungicide (Carbendazim) | Botrytis cinerea | 5.1 |
| Reference Fungicide (Carbendazim) | Rhizoctonia solani | 7.6 |
| Reference Fungicide (Carbendazim) | Pyricularia oryzae | 6.4 |
EC₅₀ values represent the concentration of the compound that inhibits 50% of fungal growth.
Experimental Protocol: In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
-
Preparation of Stock Solutions: Dissolve the test compounds and a reference fungicide (e.g., Carbendazim) in a suitable solvent (e.g., DMSO) to prepare stock solutions of 10 mg/mL.
-
Preparation of Media: Prepare Potato Dextrose Agar (B569324) (PDA) medium according to the manufacturer's instructions and sterilize by autoclaving.
-
Incorporation of Test Compounds: After autoclaving, cool the PDA medium to 45-50 °C. Add appropriate volumes of the stock solutions to the molten PDA to achieve a series of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL). Also, prepare a control plate with the solvent only. Pour the amended media into sterile Petri dishes.
-
Inoculation: Once the agar has solidified, place a 5 mm mycelial disc, taken from the edge of a 7-day-old culture of the test fungus, at the center of each plate.
-
Incubation: Incubate the plates at 25 ± 1 °C in the dark.
-
Data Collection: Measure the colony diameter (in two perpendicular directions) of the fungal growth daily until the fungus in the control plate reaches the edge of the plate.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
EC₅₀ Determination: Plot the percentage inhibition against the logarithm of the compound concentration and determine the EC₅₀ value using probit analysis.
Mandatory Visualization
Caption: Workflow for the in vitro fungicidal assay.
Conclusion: this compound is a valuable precursor for the synthesis of highly active fungicidal compounds. The 6-(2,4,6-trifluorophenyl)-[1][2][3]triazolo[1,5-a]pyrimidine scaffold represents a promising area for the development of new agrochemicals to combat fungal diseases in crops. The provided protocols offer a foundation for researchers to synthesize and evaluate similar derivatives in the quest for more effective and sustainable crop protection solutions.
References
Application Note: 2,4,6-Trifluorophenol as a Substrate for Dehaloperoxidase Enzyme Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dehaloperoxidase (DHP) is a bifunctional heme-containing enzyme isolated from the marine terebellid polychaete Amphitrite ornata.[1] It functions both as an oxygen-transport hemoglobin and as a peroxidase capable of detoxifying halogenated environmental pollutants.[1][2][3] DHP catalyzes the hydrogen peroxide (H₂O₂)-dependent oxidative dehalogenation of various halophenols.[1][4] 2,4,6-Trifluorophenol (TFP) serves as a valuable substrate for investigating the enzymatic mechanism of DHP, particularly for studying the defluorination process, which is mechanistically challenging due to the strength of the carbon-fluorine bond.[5] This document provides detailed protocols and data for utilizing TFP in DHP enzyme studies.
Reaction Mechanism and Catalytic Cycle
The catalytic cycle of DHP for the oxidation of trihalophenols like TFP involves a series of high-valent heme intermediates. The reaction is initiated by the binding of hydrogen peroxide to the ferric (Fe³⁺) resting state of the enzyme. This leads to the formation of a potent oxidizing species analogous to Compound I in other peroxidases, often referred to as Compound ES in DHP, which contains an iron(IV)-oxo heme center and a protein-based radical.[4][6] This intermediate then oxidizes the TFP substrate in two sequential one-electron steps. The overall reaction converts this compound to 2,6-difluoro-1,4-benzoquinone with the release of a fluoride (B91410) ion.[1]
Caption: Proposed catalytic cycle of Dehaloperoxidase (DHP) with this compound (TFP).
Quantitative Data Summary
Kinetic parameters for the two primary isoenzymes, DHP A and DHP B, have been determined for TFP and other trihalophenols. DHP B generally exhibits a higher catalytic rate than DHP A for these substrates.[1] The data highlights the substrate preference and efficiency of each isoenzyme.
Table 1: Michaelis-Menten Kinetic Parameters for DHP A and DHP B with Trihalophenol Substrates Data obtained with the ferric starting oxidation state of the enzymes. Reactions were conducted at pH 7.[1]
| Enzyme | Substrate | k_cat (s⁻¹) | K_m (μM) for H₂O₂ | k_cat/K_m (s⁻¹μM⁻¹) | Relative Rate (DHP B / DHP A) |
| DHP A | This compound | 16 ± 1 | 570 ± 10 | 0.028 | 2.1 |
| 2,4,6-Trichlorophenol | 120 ± 10 | 450 ± 20 | 0.27 | 2.6 | |
| 2,4,6-Tribromophenol | 63 ± 15 | 315 ± 11 | 0.20 | 4.3 | |
| DHP B | This compound | 34 ± 1 | 1300 ± 100 | 0.026 | |
| 2,4,6-Trichlorophenol | 310 ± 20 | 2700 ± 200 | 0.11 | ||
| 2,4,6-Tribromophenol | 270 ± 20 | 1300 ± 100 | 0.21 |
Table 2: Apparent Dissociation Constants (K_d) for 4-Halophenols with DHP A While not tri-substituted, these values provide context on the interaction of fluorinated phenols with the enzyme's active site.[1]
| Ligand | Apparent K_d (mM) |
| 4-Fluorophenol | 3.72 |
| 4-Chlorophenol | 1.78 |
| 4-Bromophenol | 1.15 |
| 4-Iodophenol | 0.536 |
| Phenol (H) | 10.0 |
Experimental Protocols
The following protocols provide a framework for studying DHP activity with TFP.
Caption: General workflow for a dehaloperoxidase (DHP) enzymatic assay.
Protocol 1: Dehaloperoxidase Activity Assay by UV-Visible Spectrophotometry
This protocol details how to measure the kinetics of DHP-catalyzed oxidation of this compound by monitoring changes in UV-visible absorbance.
Materials:
-
Purified DHP A or DHP B enzyme
-
This compound (TFP)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Potassium phosphate (B84403) (KPi) buffer (100 mM, pH 7.0)
-
UV-Visible Spectrophotometer with temperature control
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DHP enzyme in 100 mM KPi buffer, pH 7.0. Determine the concentration using its molar extinction coefficient (e.g., for DHP A, ε₄₀₆ = 116.4 mM⁻¹cm⁻¹).[1]
-
Prepare a stock solution of TFP in a suitable solvent (e.g., ethanol (B145695) or directly in buffer if soluble).
-
Prepare a fresh stock solution of H₂O₂ by diluting the 30% stock in ultrapure water. Determine the precise concentration by measuring absorbance at 240 nm (ε₂₄₀ = 43.6 M⁻¹cm⁻¹).
-
-
Assay Setup:
-
Set the spectrophotometer to monitor the desired wavelength and equilibrate the cell holder to 25°C. The formation of the 2,6-difluoro-1,4-benzoquinone product can be monitored at its maximum absorbance wavelength (λ_max), which should be determined experimentally (typically in the 250-290 nm range for dihaloquinones).[1]
-
In a 1 cm quartz cuvette, prepare the reaction mixture by adding the following in order:
-
KPi buffer (to a final volume of 1 mL)
-
DHP enzyme (e.g., final concentration of 1-5 µM)
-
TFP substrate (variable concentrations for kinetic analysis, e.g., 50 µM to 4 mM)[1]
-
-
Mix gently by pipetting and incubate for 2-3 minutes to allow for temperature equilibration.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a small volume of the H₂O₂ stock solution (e.g., to a final concentration of 0.5-2 mM).[1]
-
Immediately start monitoring the change in absorbance over time for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (V₀ = slope / (ε * l)), where ε is the molar extinction coefficient of the product and l is the path length (1 cm).
-
Repeat the assay with varying concentrations of TFP (or H₂O₂) to determine the kinetic parameters (K_m and k_cat) by fitting the initial rate data to the Michaelis-Menten equation.
-
Protocol 2: General Outline for Recombinant DHP Expression and Purification
This protocol is a generalized summary based on methods described for DHP B.[1] Specific vectors, host strains, and purification columns may vary.
1. Transformation and Expression:
-
Transform a suitable E. coli expression host (e.g., BL21(DE3)) with a plasmid containing the gene for DHP A or DHP B.
-
Grow the transformed cells in a suitable medium (e.g., Terrific Broth) at 37°C with appropriate antibiotic selection.
-
Induce protein expression with IPTG when the culture reaches an OD₆₀₀ of ~0.8-1.0.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-18 hours.
2. Cell Lysis and Clarification:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl buffer with lysozyme, DNase I, and protease inhibitors).
-
Lyse the cells using sonication or a French press.
-
Clarify the lysate by ultracentrifugation to remove cell debris.
3. Protein Purification:
-
Affinity Chromatography: If the protein is tagged (e.g., with a His-tag), use an appropriate affinity column (e.g., Ni-NTA) as the initial purification step.
-
Ion Exchange Chromatography: Further purify the DHP-containing fractions using an anion-exchange column. Elute the protein using a salt gradient (e.g., NaCl). DHP is typically reddish-brown and can be tracked visually.
-
Size Exclusion Chromatography: As a final polishing step, use a size-exclusion column to remove any remaining impurities and aggregates.
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE. Concentrate the protein using centrifugal filter units and store at -80°C.
References
- 1. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collection - Functional Switching of Amphitrite ornata Dehaloperoxidase from O2-Binding Globin to Peroxidase Enzyme Facilitated by Halophenol Substrate and H2O2 - Biochemistry - Figshare [acs.figshare.com]
- 3. Functional switching of Amphitrite ornata dehaloperoxidase from O2-binding globin to peroxidase enzyme facilitated by halophenol substrate and H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of oxidative halophenol dehalogenation by Amphitrite ornata dehaloperoxidase is initiated by H2O2 binding and involves two consecutive one-electron steps: role of ferryl intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 2,4,6-Trifluorophenol in Biochemical Research and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2,4,6-Trifluorophenol in biochemical research, with a focus on its role as an enzyme substrate and its application in enzyme kinetics. Detailed protocols for key experiments are provided to facilitate the practical application of this compound in a laboratory setting.
Part 1: Application Note: this compound in Biochemical Research
Introduction to this compound
This compound (TFP) is a halogen-substituted aromatic organic compound. Its unique electronic properties, conferred by the three fluorine atoms on the phenol (B47542) ring, make it a valuable tool in various scientific disciplines, including biochemical research. In this context, TFP primarily serves as a substrate for oxidative enzymes, allowing for the investigation of enzyme mechanisms and kinetics. The fluorine substituents influence the reactivity of the phenol ring and provide a useful probe for studying enzyme-substrate interactions.
Role as a Substrate for Dehaloperoxidase
This compound is a known substrate for dehaloperoxidase (DHP), a bifunctional enzyme with both hemoglobin and peroxidase activities.[1] DHP catalyzes the hydrogen peroxide-dependent oxidative dehalogenation of various halogenated phenols.[1] The reaction with TFP results in the formation of 2,6-difluoro-1,4-benzoquinone, a process that can be monitored spectrophotometrically to determine enzyme activity and kinetic parameters.[1] Studying the kinetics of TFP oxidation by DHP provides insights into the enzyme's substrate specificity and catalytic mechanism, particularly concerning the role of halogen substituents in substrate binding and turnover.
Application in Peroxidase-Catalyzed Oxidation Studies
Beyond dehaloperoxidase, this compound and its halogenated analogs are valuable substrates for studying the broader class of peroxidase enzymes, such as horseradish peroxidase (HRP).[1][2] The oxidation of these phenols by peroxidases typically proceeds via a one-electron oxidation mechanism to form a transient phenoxyl radical intermediate.[2] This reaction is central to understanding the bioactivation of halogenated phenols and the mechanisms of oxidative stress. The use of fluorinated substrates like TFP can offer advantages in these studies due to the unique spectroscopic properties of fluorine, which can be probed by techniques like ¹⁹F-NMR.
Use as a Hapten in Immunoassays
Although less documented, this compound has potential applications as a hapten in the development of immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), for the detection of related environmental pollutants like 2,4,6-trichlorophenol (B30397). By conjugating TFP to a carrier protein, it can be used to generate antibodies that cross-react with other 2,4,6-trihalophenols. This approach allows for the development of sensitive and specific methods for environmental monitoring.
Part 2: Quantitative Data Summary
Enzyme Kinetic Parameters for Dehaloperoxidase B
The following table summarizes the Michaelis-Menten kinetic parameters for the reaction of dehaloperoxidase B (DHP B) from Amphitrite ornata with this compound (TFP) and its halogenated analogs. The data were obtained under conditions of fixed trihalophenol co-substrate concentration and varied hydrogen peroxide substrate concentration.[1]
| Substrate (TXP) | kcat (s⁻¹) | Km for H₂O₂ (µM) | kcat/Km (M⁻¹s⁻¹) |
| This compound (TFP) | 16 ± 1 | 470 ± 50 | 3.4 x 10⁴ |
| 2,4,6-Trichlorophenol (TCP) | 28 ± 1 | 220 ± 20 | 1.3 x 10⁵ |
| 2,4,6-Tribromophenol (TBP) | 63 ± 15 | 315 ± 11 | 2.0 x 10⁵ |
Comparative Kinetic Data for Halogenated Phenols
The catalytic efficiency of dehaloperoxidase B increases with the increasing atomic number of the halogen substituent at the para position. This trend highlights the influence of the electronic and steric properties of the halogen on substrate recognition and catalysis by the enzyme.[1]
Part 3: Experimental Protocols
Protocol for Determining the Kinetic Parameters of Dehaloperoxidase B with this compound
This protocol is adapted from the methods described for the kinetic analysis of dehaloperoxidase B.[1]
-
Purified dehaloperoxidase B (DHP B)
-
This compound (TFP) stock solution (e.g., 100 mM in ethanol)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 30% w/w)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.0)
-
UV-transparent cuvettes (1 cm path length)
-
Spectrophotometer capable of kinetic measurements
-
UV-visible spectrophotometer with temperature control
-
Micropipettes
-
pH meter
-
Prepare a stock solution of DHP B in 100 mM potassium phosphate buffer, pH 7.0.
-
Determine the enzyme concentration using its molar extinction coefficient.
-
Set the spectrophotometer to monitor the formation of 2,6-difluoro-1,4-benzoquinone at the appropriate wavelength (to be determined empirically, but likely in the 270-290 nm range based on analogous compounds).[1]
-
Equilibrate the spectrophotometer and cuvettes to 25°C.
-
Prepare a series of reaction mixtures in cuvettes containing 100 mM potassium phosphate buffer (pH 7.0), a fixed concentration of DHP B (e.g., 1-5 µM), and a fixed, saturating concentration of TFP (e.g., 1-2 mM).
-
Prepare a range of H₂O₂ concentrations in the buffer (e.g., from 10 µM to 1 mM).
-
To initiate the reaction, add a small volume of the H₂O₂ solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance change over time for 1-2 minutes.
-
Repeat the measurement for each H₂O₂ concentration.
-
Perform a blank measurement without the enzyme to correct for any non-enzymatic reaction.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each H₂O₂ concentration, using the molar extinction coefficient of the product.
-
Plot V₀ versus the H₂O₂ concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for H₂O₂.
-
Calculate kcat from the Vmax and the enzyme concentration (kcat = Vmax / [E]).
Protocol for Horseradish Peroxidase-Catalyzed Oxidation of Halogenated Phenols
This protocol provides a general method for observing the oxidation of this compound or its analogs by horseradish peroxidase (HRP).
-
Horseradish peroxidase (HRP)
-
This compound (TFP) or other halogenated phenol
-
Hydrogen peroxide (H₂O₂)
-
Phosphate buffer (e.g., 100 mM, pH 7.0)
-
Spectrophotometer
-
UV-visible spectrophotometer
-
Micropipettes
-
Prepare a reaction mixture in a cuvette containing phosphate buffer, HRP (e.g., 10-50 nM), and the halogenated phenol substrate (e.g., 100 µM).
-
Initiate the reaction by adding a small volume of H₂O₂ (e.g., to a final concentration of 250 µM).
-
Monitor the change in the UV-visible spectrum over time to observe the disappearance of the substrate and the appearance of the product. The product of TFP oxidation is expected to be 2,6-difluoro-1,4-benzoquinone.
-
The optimal concentrations of enzyme, substrate, and H₂O₂ may need to be determined empirically.
-
The reaction can be quenched at different time points by adding a strong acid, and the products can be analyzed by HPLC for more detailed kinetic studies.
General Protocol for Indirect ELISA for the Detection of 2,4,6-Trichlorophenol using a Halogenated Phenol Hapten
This protocol outlines the general steps for developing an indirect ELISA. Specific concentrations and incubation times will require optimization.
-
Hapten-Carrier Conjugation: Synthesize a this compound-carrier protein (e.g., BSA or ovalbumin) conjugate. This will serve as the coating antigen.
-
Antibody Production: Immunize animals with the hapten-carrier conjugate to produce polyclonal or monoclonal antibodies against the hapten.
-
Plate Coating: Coat the wells of a microtiter plate with the hapten-carrier conjugate and incubate overnight.
-
Washing: Wash the plate to remove unbound antigen.
-
Blocking: Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA in PBS).
-
Competition: Add standard solutions of 2,4,6-trichlorophenol or unknown samples to the wells, followed by the addition of the anti-hapten antibody. Incubate to allow competition between the free analyte and the coated antigen for antibody binding.
-
Washing: Wash the plate to remove unbound antibodies.
-
Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate.
-
Washing: Wash the plate to remove the unbound secondary antibody.
-
Substrate Addition: Add a chromogenic substrate for the enzyme.
-
Signal Measurement: Measure the absorbance of the resulting color at the appropriate wavelength. The signal intensity will be inversely proportional to the concentration of 2,4,6-trichlorophenol in the sample.
Part 4: Visualizations
Signaling Pathway: Enzymatic Oxidation of this compound by Dehaloperoxidase
Caption: Proposed catalytic cycle for the oxidation of this compound by Dehaloperoxidase.
Experimental Workflow: Determination of Dehaloperoxidase Kinetic Parameters
Caption: Workflow for the determination of enzyme kinetic parameters for Dehaloperoxidase.
Logical Relationship: Principle of Indirect ELISA for Trichlorophenol Detection
Caption: Principle of competitive indirect ELISA for the detection of 2,4,6-Trichlorophenol.
References
Application Notes: High-Throughput Screening of Chlorinated Phenols Using a 2,4,6-Trifluorophenol-Based Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the utilization of 2,4,6-Trifluorophenol as a key reagent in an indirect competitive Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed for the sensitive and high-throughput screening of 2,4,6-trichlorophenol (B30397) and other structurally related chlorinated phenols in various sample matrices. Small molecules like this compound, known as haptens, are not immunogenic on their own. Therefore, to elicit an immune response and produce specific antibodies, they must be conjugated to a larger carrier protein. In this protocol, a derivative of this compound is synthesized and conjugated to Bovine Serum Albumin (BSA) to be used as an immunogen and to Ovalbumin (OVA) to serve as the coating antigen in the ELISA. The principle of the competitive ELISA is based on the competition between the free analyte (e.g., 2,4,6-trichlorophenol) in the sample and the immobilized coating antigen (this compound-OVA conjugate) for a limited number of specific antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
Key Experimental Protocols
Protocol 1: Synthesis of 2,4,6-Trifluorophenoxyacetic Acid (Hapten)
This protocol is adapted from the synthesis of 2,4,6-trichlorophenoxyacetic acid and describes the creation of a hapten with a carboxyl group for protein conjugation.
Materials:
-
This compound
-
Chloroacetic acid
-
Sodium carbonate
-
Sodium hydroxide (B78521) (20% solution)
-
Hydrochloric acid (concentrated)
-
Glacial acetic acid
-
Distilled water
-
Reaction vessel with stirring and heating capabilities
-
pH meter
-
Filtration apparatus
-
Recrystallization apparatus
Procedure:
-
In a reaction vessel, dissolve 3.0 g of chloroacetic acid in 5 mL of distilled water containing 1.7 g of sodium carbonate with stirring.
-
In a separate container, dissolve 6.0 g of this compound in 6.0 g of 20% sodium hydroxide solution.
-
Add the this compound solution to the chloroacetic acid solution while stirring. Maintain the pH of the mixture between 7 and 8.
-
Adjust the pH of the solution to between 9 and 10 using the sodium hydroxide solution and heat the mixture to 80-90°C.
-
Reflux the mixture for 2 hours.
-
After cooling, filter the mixture.
-
Acidify the filtrate to pH 2 with concentrated hydrochloric acid to precipitate the product.
-
Wash the precipitate three times with cold distilled water.
-
Recrystallize the crude product from glacial acetic acid to obtain pure 2,4,6-Trifluorophenoxyacetic acid.
Protocol 2: Conjugation of Hapten to Carrier Proteins (OVA and BSA)
This protocol details the conjugation of the synthesized hapten to Ovalbumin (OVA) for use as the coating antigen and to Bovine Serum Albumin (BSA) for potential use as an immunogen (not detailed here). The mixed-anhydride method is employed for this conjugation.
Materials:
-
2,4,6-Trifluorophenoxyacetic acid (Hapten)
-
Ovalbumin (OVA)
-
Bovine Serum Albumin (BSA)
-
N,N-Dimethylformamide (DMF)
-
N-butylamine
-
Isobutyl chloroformate
-
Carbonate-bicarbonate buffer (50 mM, pH 9.6)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
Procedure:
-
Dissolve 25 mg of the hapten (2,4,6-Trifluorophenoxyacetic acid) in 1 mL of DMF.
-
Add equimolar amounts of N-butylamine (100 µL) and isobutyl chloroformate (200 µL) to the hapten solution.
-
Stir the mixture gently at room temperature for 2 hours to form the mixed anhydride.
-
In a separate tube, dissolve 80 mg of OVA in 8 mL of 50 mM carbonate-bicarbonate buffer (pH 9.6).
-
Slowly add the activated hapten solution to the OVA solution with continuous stirring.
-
Continue to stir the reaction mixture at 4°C for 4 hours.
-
Transfer the conjugate solution to a dialysis tube (10 kDa MWCO) and dialyze against PBS (pH 7.4) for 3 days, with several buffer changes each day.
-
Store the purified this compound-OVA conjugate at 4°C.
-
Repeat the same procedure using BSA to prepare the this compound-BSA conjugate.
Protocol 3: Indirect Competitive ELISA for 2,4,6-Trichlorophenol
Materials and Buffers:
-
96-well ELISA plates
-
This compound-OVA conjugate (coating antigen)
-
Primary antibody specific for chlorophenols
-
Horseradish Peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP)
-
2,4,6-Trichlorophenol standard
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Coating Buffer: 50 mM Carbonate-Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween 20 (PBST)
-
Blocking Buffer: 5% non-fat dry milk in PBST
-
Assay Buffer: PBST
-
Microplate reader
Procedure:
-
Coating: Dilute the this compound-OVA conjugate to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL of the diluted conjugate to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to block non-specific binding sites.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the 2,4,6-trichlorophenol standard in Assay Buffer.
-
Prepare your unknown samples, diluting them in Assay Buffer as necessary.
-
In a separate dilution plate, add 50 µL of the diluted standards or samples to respective wells.
-
Add 50 µL of the primary antibody (at its optimal dilution in Assay Buffer) to each well containing the standard or sample.
-
Incubate this mixture for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture from the dilution plate to the corresponding wells of the coated and blocked ELISA plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solutions and wash the plate four times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted to its optimal concentration in Assay Buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well to stop the color development. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Presentation
The results of a competitive ELISA are typically presented with the optical density (OD) plotted against the logarithm of the analyte concentration. The following table provides an example of data that could be obtained from this assay.
| 2,4,6-Trichlorophenol (ng/mL) | OD at 450 nm (Mean) | Standard Deviation | % Inhibition |
| 0 (B₀) | 1.852 | 0.098 | 0 |
| 0.1 | 1.621 | 0.085 | 12.5 |
| 0.5 | 1.185 | 0.062 | 36.0 |
| 1.0 | 0.903 | 0.047 | 51.2 |
| 5.0 | 0.451 | 0.024 | 75.6 |
| 10.0 | 0.234 | 0.012 | 87.4 |
| 50.0 | 0.088 | 0.005 | 95.3 |
% Inhibition = [1 - (OD of standard / OD of B₀)] x 100
Visualization of Workflows and Principles
2,4,6-Trifluorophenol as a derivatizing agent for GC-MS analysis
Topic: 2,4,6-Trifluorophenol as a Derivatizing Agent for GC-MS Analysis Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many compounds of interest in pharmaceutical and biological research, such as steroids, amino acids, and certain phenols, are non-volatile or thermally labile due to the presence of polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amine (-NH2). Derivatization is a chemical modification process used to convert these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection by GC-MS.[1][2]
While this compound (TFP) is a known fluorinated phenol, its primary role in GC-MS applications found in scientific literature is as an analyte itself or as an intermediate in chemical synthesis.[3][4] There is limited direct evidence of its widespread use as a derivatizing agent for other classes of compounds. This document, therefore, will focus on the principles of derivatization for GC-MS, using analogous halogenated phenols and common derivatization strategies as a reference. The protocols and data presented are based on established methods for similar analytes and provide a framework for developing a derivatization strategy.
Principle of Derivatization for GC-MS
The primary goal of derivatization is to replace active hydrogens in polar functional groups with nonpolar moieties.[1] This process:
-
Increases Volatility: By reducing intermolecular hydrogen bonding, the boiling point of the analyte is lowered, allowing it to be readily vaporized in the GC injector.
-
Enhances Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.
-
Improves Chromatographic Peak Shape: Reduced polarity leads to less interaction with active sites on the column, resulting in sharper, more symmetrical peaks.
-
Increases Mass Spectral Sensitivity: Derivatization can introduce specific fragmentation patterns that are useful for structural elucidation and can increase the abundance of high mass ions, improving sensitivity and selectivity.
Common derivatization reactions for GC-MS include silylation, acylation, and esterification. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used technique for derivatizing hydroxyl, carboxyl, and amine groups.[5][6][7]
Hypothetical Application of this compound as a Derivatizing Agent
Theoretically, the hydroxyl group of this compound could be used to form ether derivatives with suitable analytes containing leaving groups. The resulting derivative would benefit from the electron-capturing properties of the fluorine atoms, potentially enhancing detection by an electron capture detector (ECD) or providing characteristic mass spectral fragments.
General Experimental Workflow for Derivatization and GC-MS Analysis
The following diagram illustrates a typical workflow for the derivatization of a target analyte followed by GC-MS analysis.
Caption: General workflow for sample derivatization and subsequent GC-MS analysis.
Protocols for Derivatization
While a specific protocol for this compound as a derivatizing agent is not established in the literature, a general silylation protocol, commonly used for a wide range of analytes, is provided below. This can serve as a starting point for method development.
Protocol 1: Silylation of Hydroxyl-Containing Compounds (e.g., Steroids, Phenols)
Reagents and Materials:
-
Analyte standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[5]
-
Anhydrous solvent (e.g., Pyridine, Acetonitrile, or Ethyl Acetate)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Pipette a known volume of the sample or standard solution into a reaction vial.
-
Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to remove all moisture as it can deactivate the silylating reagent.
-
Reagent Addition: Add 50-100 µL of the anhydrous solvent to reconstitute the dried residue, followed by the addition of 50-100 µL of BSTFA with 1% TMCS.[5]
-
Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes in a heating block or oven.[5] The optimal temperature and time will depend on the specific analyte and may require optimization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS analysis.
-
Analysis: Inject an appropriate volume (typically 1 µL) of the derivatized solution into the GC-MS system.
Protocol 2: Two-Step Derivatization for Amino Acids
For compounds containing both carboxyl and amino groups, a two-step derivatization is often necessary.[2]
Reagents and Materials:
-
Amino acid standard or sample hydrolysate
-
Acidified Methanol (e.g., 2 M HCl in Methanol)
-
Acylating agent (e.g., Pentafluoropropionic Anhydride - PFPA) or Silylating agent (e.g., MSTFA)
-
Anhydrous solvent (e.g., Toluene, Acetonitrile)
Procedure (Esterification followed by Acylation):
-
Esterification of Carboxyl Group:
-
Dry the sample completely.
-
Add 100 µL of acidified methanol.
-
Heat at 70°C for 60 minutes to form the methyl esters.
-
Evaporate the reagent under a stream of nitrogen.
-
-
Acylation of Amino and Hydroxyl Groups:
-
Add 50 µL of anhydrous solvent and 50 µL of PFPA.
-
Heat at 60°C for 30 minutes.
-
Cool to room temperature.
-
The sample is now ready for GC-MS analysis.
-
Quantitative Data for Analysis of Halogenated Phenols
The following table summarizes performance data from a validated method for the analysis of 2,4,6-Trichlorophenol, which can be indicative of the performance expected for other halogenated phenols.
| Analyte | Method | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Reference |
| 2,4,6-Trichlorophenol | HS-SPME-GC-MS/MS | 1.0 - 50.0 µg/L | 0.224 µg/L | 0.896 µg/L | 81.0% - 115% | [8] |
GC-MS Parameters for Analysis of Derivatized Phenols
The following table provides typical GC-MS parameters for the analysis of derivatized phenolic compounds. These parameters should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 260°C[9] |
| Carrier Gas | Helium |
| Flow Rate | Constant linear velocity at 42 cm/sec[9] |
| Oven Program | 40°C (hold 3 min), ramp 10°C/min to 80°C, ramp 15°C/min to 250°C (hold 3 min)[9] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 250°C[9] |
| Interface Temperature | 250°C[9] |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Conclusion
Derivatization is a critical step for the successful analysis of polar compounds by GC-MS. While this compound is not commonly used as a derivatizing agent, the principles and protocols for other derivatization techniques, such as silylation, provide a robust framework for researchers. The choice of derivatizing agent and reaction conditions should be carefully optimized for each analyte to achieve the desired improvements in volatility, thermal stability, and chromatographic performance. The information provided here serves as a comprehensive guide for developing and implementing derivatization strategies for the GC-MS analysis of complex molecules in various scientific disciplines.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 2268-17-9 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hjjkyyj.com [hjjkyyj.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Determination of 2,4,6-Trifluorophenol in Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,4,6-trifluorophenol in aqueous samples. The following methods are based on established analytical techniques for halogenated phenols and have been adapted for the specific analysis of this compound.
Introduction
This compound is a halogenated organic compound. Its presence in water sources, even at trace levels, can be of concern due to potential environmental and health impacts. Accurate and sensitive analytical methods are therefore essential for monitoring its concentration in various aqueous matrices. This document outlines two primary analytical approaches for the determination of this compound in water: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) following sample preparation.
Analytical Methods Overview
Two primary methods are presented for the determination of this compound in water:
-
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) - A direct injection method suitable for relatively clean water samples or following a solid-phase extraction for pre-concentration and cleanup.
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization - A highly sensitive and selective method, particularly effective for complex matrices and trace-level quantification. This method typically requires derivatization of the phenol (B47542) to a more volatile and less polar compound.
The selection of the appropriate method will depend on the specific requirements of the analysis, including the expected concentration range of this compound, the complexity of the water matrix, and the available instrumentation.
Data Presentation: Quantitative Performance
The following table summarizes the typical quantitative performance parameters that can be expected from the described analytical methods. These values are based on performance data for similar halogenated phenols and should be validated in the user's laboratory.
| Parameter | HPLC-UV | GC-MS (with Derivatization) |
| Limit of Detection (LOD) | 1 - 10 µg/L | 0.01 - 0.5 µg/L |
| Limit of Quantification (LOQ) | 5 - 25 µg/L | 0.05 - 1.5 µg/L |
| Linear Range | 10 - 1000 µg/L | 0.1 - 100 µg/L |
| Recovery (from spiked water) | 85 - 110% | 80 - 115% |
| Precision (RSD) | < 10% | < 15% |
Experimental Protocols
Sample Collection and Preservation
Proper sample collection and preservation are crucial for accurate analysis.
-
Collection: Collect water samples in clean, amber glass bottles to prevent photodegradation.
-
Preservation: If the analysis is not performed immediately, acidify the sample to a pH below 4 with sulfuric acid to inhibit microbial degradation. Store the samples at 4°C and analyze within 14 days.
Method 1: HPLC-UV Protocol
This method is adapted from procedures used for the analysis of fluorinated phenols in aqueous solutions.[1][2]
4.2.1. Principle
This compound is separated from other components in the water sample by reversed-phase HPLC and detected by its absorbance of ultraviolet light.
4.2.2. Reagents and Materials
-
This compound standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Acetic Acid) (ACS grade)
-
Syringe filters (0.45 µm)
4.2.3. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
4.2.4. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 20% B5-20 min: 20% to 80% B20-25 min: 80% B25-26 min: 80% to 20% B26-30 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 270 nm |
| Injection Volume | 20 µL |
4.2.5. Sample Preparation
-
Allow water samples to come to room temperature.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
-
For trace-level analysis, a solid-phase extraction (SPE) step is recommended (see section 4.4).
4.2.6. Calibration
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with HPLC grade water to cover the expected concentration range of the samples (e.g., 10, 50, 100, 500, 1000 µg/L).
-
Inject each calibration standard and construct a calibration curve by plotting the peak area against the concentration.
Method 2: GC-MS Protocol with Derivatization
This protocol is based on general methods for the analysis of halogenated phenols in water, which often require derivatization to improve chromatographic performance.[3][4] Acetylation is a common derivatization technique for phenols.
4.3.1. Principle
This compound is first extracted from the water sample and then derivatized to form its acetate (B1210297) ester. The resulting derivative is more volatile and less polar, making it suitable for GC-MS analysis. The compound is separated by gas chromatography and detected by mass spectrometry.
4.3.2. Reagents and Materials
-
This compound standard (≥98% purity)
-
Acetic anhydride (B1165640) (derivatizing agent)
-
Potassium carbonate (catalyst)
-
Hexane (B92381) (or other suitable extraction solvent, pesticide grade)
-
Methanol (B129727) (pesticide grade)
-
Sodium sulfate, anhydrous (for drying)
4.3.3. Instrumentation
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
4.3.4. GC-MS Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Temperature Program | Initial: 60 °C (hold for 2 min)Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion (m/z) | To be determined from the mass spectrum of the derivatized standard |
| Qualifier Ions (m/z) | To be determined from the mass spectrum of the derivatized standard |
4.3.5. Sample Preparation and Derivatization
-
To a 100 mL water sample in a separatory funnel, add a surrogate standard.
-
Adjust the sample pH to 8 with potassium carbonate.
-
Add 1 mL of acetic anhydride. Shake vigorously for 5 minutes.
-
Extract the derivatized phenol with two 20 mL portions of hexane.
-
Combine the hexane extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS analysis.
4.2.6. Calibration
-
Prepare a stock solution of this compound (e.g., 100 mg/L) in methanol.
-
Prepare a series of calibration standards in clean water (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/L).
-
Process each calibration standard through the entire sample preparation and derivatization procedure (steps 1-7 in section 4.3.5).
-
Inject each processed standard and construct a calibration curve by plotting the peak area of the quantification ion against the concentration.
Solid-Phase Extraction (SPE) for Sample Pre-concentration
For trace-level analysis by either HPLC-UV or GC-MS, pre-concentration of the water sample using SPE is recommended.
4.4.1. Materials
-
SPE cartridges (e.g., C18 or polymeric reversed-phase, 500 mg)
-
SPE vacuum manifold
-
Methanol (for conditioning and elution)
-
Ethyl acetate (for elution)
-
HPLC grade water (for conditioning and rinsing)
4.4.2. Protocol
-
Conditioning: Condition the SPE cartridge with 5 mL of ethyl acetate, followed by 5 mL of methanol, and then 10 mL of HPLC grade water. Do not allow the cartridge to go dry.
-
Loading: Pass the water sample (e.g., 500 mL, acidified to pH < 3) through the cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 10 mL of HPLC grade water to remove any interfering substances.
-
Drying: Dry the cartridge under vacuum for 20-30 minutes.
-
Elution: Elute the trapped this compound with two 5 mL portions of a mixture of methanol and ethyl acetate (e.g., 50:50 v/v).
-
Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis by HPLC-UV or for the derivatization step in the GC-MS protocol.
Visualizations
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for the analysis of this compound by HPLC-UV.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the analysis of this compound by GC-MS.
References
- 1. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of halogenated phenols in raw and potable water by selected ion gas chromatography-mass spectrometry (Journal Article) | OSTI.GOV [osti.gov]
- 4. s4science.at [s4science.at]
Application Notes and Protocols for Biological Monitoring of 2,4,6-Trichlorophenol Using 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trichlorophenol (B30397) (TCP) is a persistent environmental pollutant and a metabolite of certain pesticides and industrial chemicals.[1] Its presence in biological samples can indicate exposure to these compounds. Accurate and sensitive monitoring of 2,4,6-TCP in biological matrices such as urine and serum is crucial for assessing human exposure and conducting toxicological studies. These application notes provide detailed protocols for the determination of 2,4,6-TCP in biological samples, employing 2,4,6-trifluorophenol as a surrogate or internal standard to ensure the accuracy and reliability of the analytical method. The primary analytical technique discussed is Gas Chromatography-Mass Spectrometry (GC-MS) following appropriate sample preparation and derivatization. Additionally, the potential application of this compound in an immunoassay-based screening method is explored.
Principle of the Method
For chromatographic analysis, this compound is introduced into the biological sample at the beginning of the sample preparation process. Its structural similarity to 2,4,6-TCP ensures that it behaves similarly during extraction, derivatization, and chromatographic analysis, thus compensating for any analyte loss during these steps. Due to the presence of fluorine atoms, this compound has a distinct mass spectrum from 2,4,6-trichlorophenol, allowing for its clear identification and quantification as an internal standard.
Phenols, including 2,4,6-TCP and this compound, are polar and non-volatile compounds, making them unsuitable for direct GC-MS analysis.[2] Therefore, a derivatization step is essential to convert them into more volatile and thermally stable derivatives.[2] Common derivatization techniques include acetylation with acetic anhydride (B1165640) or silylation.[2][3]
Data Presentation
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Parameters for the Analysis of 2,4,6-Trichlorophenol and this compound Derivatives
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60 °C, hold for 2 min, ramp to 180 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Selected Ions (m/z) - Acetyl Derivatives | |
| 2,4,6-Trichlorophenol-acetate | 238, 240, 196, 198 |
| This compound-acetate | 190, 148, 119 |
| Selected Ions (m/z) - TMS Derivatives | |
| 2,4,6-Trichlorophenol-TMS | 268, 270, 253, 255 |
| This compound-TMS | 220, 205, 147 |
Table 2: Representative Performance Data for Chlorophenol Analysis in Biological Matrices
| Parameter | 2,4,6-Trichlorophenol | Internal/Surrogate Standard | Matrix | Recovery (%) | LOD | LOQ | Reference |
| Acetylation GC-MS | 2,4,6-TCP | 4-Bromophenol | Water | 92 | 0.1 µg/L | - | [2] |
| Silylation GC-MS/MS | 2,4,6-TCP | Isotope-labeled 2,4,6-TCP | Urine | >90 (assumed) | <1 ng/mL | ~3 ng/mL | [3][4] |
| Headspace Derivatization GC-MS | 2,4,6-TCP | Not specified | Water | - | - | - | [1] |
| HPLC-MS/MS | 2,4,6-TCP | Isotope-labeled 2,4,6-TCP | Urine | 95-105 | 0.1 ng/mL | 0.3 ng/mL | [4] |
Note: The data in Table 2 are representative values from similar analytical methods for chlorophenols, as specific performance data for the use of this compound as an internal standard for 2,4,6-trichlorophenol in biological samples was not available in the searched literature. Researchers should perform their own validation studies.
Experimental Protocols
Protocol 1: GC-MS Analysis of 2,4,6-Trichlorophenol in Urine using this compound as an Internal Standard (Acetylation Method)
1. Materials and Reagents:
-
2,4,6-Trichlorophenol (analytical standard)
-
This compound (analytical standard)
-
Urine samples (human)
-
β-Glucuronidase/Arylsulfatase from Helix pomatia
-
Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)
-
Potassium carbonate (K₂CO₃)
-
Acetic anhydride
-
Toluene (B28343) (HPLC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Methanol (B129727) (HPLC grade)
-
Standard laboratory glassware and equipment
2. Sample Preparation and Extraction:
-
To a 5 mL urine sample, add 1 mL of sodium acetate buffer (0.1 M, pH 5.0).
-
Spike the sample with 100 µL of a 1 µg/mL solution of this compound in methanol (internal standard).
-
Add 50 µL of β-glucuronidase/arylsulfatase solution.
-
Incubate the mixture at 37 °C for 16 hours (overnight) to deconjugate the glucuronidated and sulfated metabolites of 2,4,6-TCP.
-
After incubation, add 0.5 g of potassium carbonate to the sample and mix until dissolved.
-
Add 50 µL of acetic anhydride to the sample, and vortex immediately for 1 minute for derivatization.
-
Add 5 mL of toluene to the sample, and vortex for 5 minutes for liquid-liquid extraction.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer (toluene) to a clean glass tube containing anhydrous sodium sulfate to remove any residual water.
-
Carefully transfer the dried toluene extract to a new tube and concentrate it to a final volume of 100 µL under a gentle stream of nitrogen.
3. GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
Acquire data using the parameters outlined in Table 1.
-
Quantify the 2,4,6-trichlorophenol-acetate by comparing its peak area to that of the this compound-acetate internal standard.
Protocol 2: Potential Application in an Indirect ELISA for 2,4,6-Trichlorophenol Screening
While a detailed protocol is not available in the literature, the use of this compound in an indirect enzyme-linked immunosorbent assay (ELISA) for the biological monitoring of 2,4,6-trichlorophenol has been suggested.[5] This would likely involve using a derivative of this compound as a hapten to generate antibodies that cross-react with 2,4,6-trichlorophenol. The assay would provide a rapid screening method for a large number of samples, with positive results being confirmed by a more specific method like GC-MS.
Conceptual Workflow:
-
Antibody Production: A this compound derivative is conjugated to a carrier protein and used to immunize an animal to produce polyclonal or monoclonal antibodies.
-
Assay Development: The antibodies are used to develop a competitive indirect ELISA. In this format, a 2,4,6-trichlorophenol-protein conjugate is coated onto a microplate.
-
Sample Analysis: The biological sample (e.g., diluted urine) is mixed with the antibody and added to the coated plate. 2,4,6-Trichlorophenol in the sample competes with the coated antigen for antibody binding.
-
Detection: A secondary antibody conjugated to an enzyme is added, followed by a substrate that produces a colorimetric signal. The signal intensity is inversely proportional to the concentration of 2,4,6-trichlorophenol in the sample.
Visualizations
Metabolic Pathway of 2,4,6-Trichlorophenol
The metabolism of 2,4,6-trichlorophenol can proceed through oxidative dechlorination, leading to the formation of various intermediates.[6][7]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the key steps in the analytical workflow for determining 2,4,6-trichlorophenol in a urine sample.
Conclusion
The methods described provide a robust framework for the biological monitoring of 2,4,6-trichlorophenol. The use of this compound as an internal or surrogate standard is critical for achieving accurate and precise quantitative results in chromatographic methods. While a specific, validated protocol for the use of this compound as an internal standard for 2,4,6-trichlorophenol in biological matrices was not found in the surveyed literature, the provided GC-MS protocol is based on well-established principles for chlorophenol analysis and serves as a strong starting point for method development and validation. The potential for a this compound-based ELISA offers an exciting avenue for high-throughput screening applications. Researchers are encouraged to perform in-house validation of these methods to ensure they meet the specific requirements of their studies.
References
- 1. s4science.at [s4science.at]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. Simultaneous determination of the full chlorophenol spectrum in human urine using gas chromatography with tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 4. library.dphen1.com [library.dphen1.com]
- 5. This compound | 2268-17-9 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Peroxidase-catalyzed oxidation of 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
identification of common impurities in 2,4,6-Trifluorophenol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues related to impurities in the synthesis of 2,4,6-Trifluorophenol.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound can be challenging, with the potential for the formation of various impurities that can affect the yield and purity of the final product. The most common issues arise from a lack of regioselectivity in the fluorination reaction and side reactions such as dearomatization.[1] Below is a table summarizing common problems, their likely causes, and recommended analytical and purification strategies.
| Observed Problem | Potential Impurity/Cause | Recommended Analytical Method | Suggested Solution/Purification Protocol |
| Low yield of the desired 2,4,6-isomer | Formation of other trifluorophenol positional isomers (e.g., 2,4,5-Trifluorophenol, 3,4,5-Trifluorophenol) due to poor regioselectivity of the fluorinating agent.[1] | High-Performance Liquid Chromatography (HPLC): Use of a C8 or Phenyl Hydride column can effectively separate positional isomers.[2][3] Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation and identification based on mass-to-charge ratio.[4][5] ¹⁹F NMR Spectroscopy: Distinct chemical shifts for fluorine atoms in different positions on the aromatic ring allow for clear identification and quantification of isomers. | Fractional Distillation: Can be effective if the boiling points of the isomers are sufficiently different. Preparative HPLC: For high-purity isolation of the desired isomer. Recrystallization: May be effective in some cases, depending on the solvent system and the relative concentrations of the isomers. |
| Presence of lower fluorinated species | Incomplete fluorination of the starting material or intermediates. This can result in the presence of mono- and di-fluorinated phenol (B47542) isomers. | GC-MS: To identify species with lower molecular weights corresponding to incompletely fluorinated products.[4][5] | Reaction Optimization: Increase the stoichiometry of the fluorinating agent, prolong the reaction time, or adjust the reaction temperature. Chromatography: Column chromatography can separate compounds with different polarities. |
| Appearance of non-aromatic byproducts | Dearomatization of the phenol ring during electrophilic fluorination.[1] This can lead to the formation of fluorinated cyclohexadienones. | ¹H and ¹³C NMR Spectroscopy: To identify the presence of non-aromatic protons and carbons. LC-MS: To detect compounds with the expected mass of a dearomatized product. | Milder Fluorinating Agents: Employing less reactive electrophilic fluorinating agents can reduce dearomatization. Reaction Condition Optimization: Lowering the reaction temperature may suppress this side reaction. Purification: These byproducts often have different polarities and can be removed by column chromatography. |
| Residual starting material or reagents | Incomplete reaction or inefficient purification. Unreacted phenol, 2,4,6-trichlorophenol (B30397) (if used as a precursor), or residual fluorinating agents and their byproducts. | GC-MS or HPLC: To detect and quantify residual starting materials.[4][5] | Improved Purification: More rigorous purification of the crude product, such as additional extractions, washes, or a more efficient chromatographic method. Reaction Monitoring: Use techniques like TLC or in-situ NMR to ensure the reaction goes to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common class of impurities in this compound synthesis?
A1: The most prevalent impurities are typically other positional isomers of trifluorophenol.[1] This is due to the difficulty in achieving complete regioselectivity during the fluorination of the phenol ring. Depending on the synthetic route, you may also encounter under-fluorinated phenols (mono- and di-fluorophenols) and non-aromatic byproducts resulting from dearomatization.[1]
Q2: Which analytical technique is best for identifying isomeric impurities?
A2: For the identification of positional isomers of trifluorophenol, ¹⁹F NMR spectroscopy is a particularly powerful tool. The fluorine nucleus is very sensitive to its chemical environment, and isomers will show distinct signals in the ¹⁹F NMR spectrum, allowing for unambiguous identification and quantification. HPLC with a suitable column (e.g., Phenyl Hydride) is also highly effective for the separation of these isomers.[3]
Q3: How can I minimize the formation of di- and mono-fluorinated impurities?
A3: To reduce the presence of incompletely fluorinated phenols, you can optimize the reaction conditions. This typically involves using a slight excess of the fluorinating agent and ensuring the reaction is allowed to proceed to completion. Monitoring the reaction by a suitable technique like GC-MS or TLC can help determine the optimal reaction time.
Q4: What are the signs of dearomatization, and how can it be prevented?
A4: The formation of a complex mixture of non-aromatic byproducts, often with a different color, can indicate dearomatization. Analytically, this can be confirmed by the appearance of signals in the aliphatic region of ¹H and ¹³C NMR spectra. To prevent this, consider using a milder electrophilic fluorinating agent or lowering the reaction temperature.[1]
Q5: Are there any specific safety precautions I should take when handling potential impurities?
A5: Yes. Fluorinated organic compounds, including the impurities, can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for this compound and related fluorinated compounds for specific handling and disposal instructions.
Experimental Protocols and Visualizations
Experimental Protocol: HPLC Analysis of Trifluorophenol Isomers
This protocol outlines a general method for the separation of trifluorophenol isomers.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A reversed-phase Phenyl Hydride column is recommended for good separation of aromatic positional isomers.[3] A standard C18 column may also provide separation but might require more optimization.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point. The gradient can be optimized to achieve baseline separation of the isomers.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where all isomers show significant absorbance (e.g., 270 nm).
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and run the gradient program. Identify the peaks corresponding to the different isomers by comparing their retention times with those of authentic standards, if available.
Diagrams
Caption: Workflow for the identification and resolution of impurities in this compound synthesis.
Caption: Potential reaction pathways in the synthesis of this compound leading to common impurities.
References
Technical Support Center: Purification of Crude 2,4,6-Trifluorophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the laboratory purification of crude 2,4,6-Trifluorophenol.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Discoloration (Yellow to Brown Solid) | Oxidation of the phenolic hydroxyl group. Presence of colored impurities from the synthesis. | - Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. - Consider a pre-purification step with activated carbon to adsorb colored impurities. - For persistent discoloration, column chromatography is often effective. |
| Low Recovery/Yield after Recrystallization | The compound is too soluble in the chosen solvent, even at low temperatures. The compound may have oiled out instead of crystallizing. The initial crude material has a very low purity. | - Screen a variety of solvents or solvent mixtures to find an optimal system where the compound is soluble when hot but sparingly soluble when cold. Common choices include hexanes, toluene, or mixtures like hexane/ethyl acetate (B1210297). - If the product oils out, try using a larger volume of solvent, a slower cooling rate, or scratching the inside of the flask to induce crystallization. - Analyze the purity of the crude material before purification to set realistic expectations for the yield. |
| Persistent Impurities Detected by GC-MS or NMR | Co-crystallization of impurities with similar solubility profiles. Impurities have similar polarity to the product, leading to co-elution in column chromatography. | - If recrystallization fails, attempt purification by column chromatography, as the separation mechanism is different. - For column chromatography, try varying the solvent system polarity or using a different stationary phase (e.g., alumina (B75360) instead of silica (B1680970) gel). - Acid-base extraction can be a powerful technique to separate phenolic compounds from non-acidic impurities.[1][2] |
| Product Decomposition During Distillation | The atmospheric boiling point of this compound is high, and prolonged heating can lead to degradation. | - Use vacuum distillation to lower the boiling point of the compound, thus reducing the required temperature and minimizing thermal decomposition.[3] |
| No Crystals Form Upon Cooling During Recrystallization | The solution is not supersaturated. The presence of impurities is inhibiting crystallization. | - Try to induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound. - Concentrate the solution by slowly evaporating some of the solvent and then allowing it to cool again. - If impurities are the issue, a pre-purification step like a quick filtration through a small plug of silica gel might be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common laboratory purification methods for solid organic compounds like this compound are recrystallization, column chromatography, and sublimation.[4][5] For thermally sensitive compounds, vacuum distillation is also a viable option to purify the molten solid.[3]
Q2: My crude this compound is a dark oil. Can I still purify it?
A2: Yes. An oily or dark-colored crude product often indicates the presence of significant impurities. It is recommended to start with a bulk purification method like column chromatography to remove the majority of impurities and color. The resulting partially purified solid can then be further refined by recrystallization or sublimation to obtain a high-purity, white crystalline product.
Q3: How do I choose the best recrystallization solvent for this compound?
A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. You will likely need to perform a solvent screen with small amounts of your crude product. Good starting points for screening include non-polar solvents like hexanes and toluene, or solvent mixtures such as ethyl acetate/hexanes.
Q4: What are the typical impurities I might encounter?
A4: While specific impurities depend on the synthetic route, potential contaminants in crude this compound could include unreacted starting materials, incompletely fluorinated phenols (e.g., 2,4-difluorophenol), or isomers. The synthesis of the related 2,4,6-trichloroaniline (B165571) can result in aniline (B41778) black contamination if water is present, suggesting that polymerization byproducts could be a concern for phenols as well.[6]
Q5: When should I choose column chromatography over recrystallization?
A5: Column chromatography is generally preferred when you have a complex mixture with multiple components of similar solubility, or when impurities are present in high concentrations. Recrystallization is often a better choice for a final purification step when the desired compound is already relatively pure (>90%).
Q6: Can I use acid-base extraction to purify this compound?
A6: Yes, acid-base extraction is a very effective technique for separating phenols from neutral or basic impurities.[1][2] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium hydroxide), the acidic this compound will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. The phenol (B47542) can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 2268-17-9 | [7][8] |
| Molecular Formula | C₆H₃F₃O | [7] |
| Molecular Weight | 148.08 g/mol | [3][7] |
| Appearance | White to light yellow crystal powder | [3] |
| Melting Point | 49-51 °C | [3][8] |
| Purity (Commercial) | ≥98% or ≥99% | [9][10][11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound. The ideal solvent system should be determined experimentally.
1. Solvent Selection:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent (e.g., hexanes, toluene, ethanol, water, or mixtures like ethyl acetate/hexanes) dropwise while gently heating.
-
The ideal solvent will completely dissolve the compound when hot but will result in the formation of crystals upon cooling to room temperature and then in an ice bath.
2. Recrystallization Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate and gently swirling. Add just enough solvent to completely dissolve the solid.
-
If colored impurities are present, you may add a small amount of activated carbon and heat for a few more minutes.
-
Hot-filter the solution through a fluted filter paper to remove any insoluble impurities (and activated carbon if used).
-
Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
Protocol 2: Purification by Column Chromatography
This protocol provides a starting point for the purification of crude this compound using column chromatography.
1. Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice for the separation of polar compounds like phenols.
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve an Rf value of ~0.3 for the this compound.
2. Column Packing:
-
Pack a glass chromatography column with a slurry of silica gel in the chosen non-polar solvent.
-
Allow the silica gel to settle, ensuring a uniform and crack-free packing.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes and monitor the separation by TLC.
-
Combine the fractions containing the pure this compound.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified solid.
Mandatory Visualization
Caption: Decision workflow for selecting a suitable purification method.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. mbraun.com [mbraun.com]
- 6. 2,4,6-Trichloroaniline - Wikipedia [en.wikipedia.org]
- 7. This compound | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 2268-17-9 [chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 2268-17-9 [sigmaaldrich.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Optimizing Derivatization of 2,4,6-Trifluorophenol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 2,4,6-Trifluorophenol for analysis, typically by gas chromatography (GC).
Troubleshooting Guide
Q1: Why is my this compound derivatization yield consistently low?
Possible Causes & Solutions:
-
Reagent Quality: Derivatizing agents, particularly silylating reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), are highly sensitive to moisture.[1] Ensure your reagent is fresh and has been stored under anhydrous conditions.
-
Insufficient Reagent: An inadequate amount of derivatizing agent will result in an incomplete reaction. It is recommended to use a molar excess of the reagent. For silylation with BSTFA, a molar ratio of at least 2:1 of BSTFA to active hydrogens is a good starting point.
-
Suboptimal Temperature: Derivatization reactions are often temperature-dependent. For silylation, heating is frequently required to drive the reaction to completion. For acylation with acetic anhydride, the reaction can often proceed at room temperature but may be accelerated with gentle heating.[2]
-
Short Reaction Time: The reaction may not have had enough time to go to completion. Monitor the reaction at different time points to determine the optimal duration.[3]
-
Steric Hindrance: While this compound is not exceptionally bulky, steric hindrance can sometimes play a role. Using a more reactive silylating agent like BSTFA over BSA (N,O-Bis(trimethylsilyl)acetamide) may be beneficial.[1]
-
pH of the Medium (for Acylation): For acylation reactions in aqueous media, the pH must be alkaline to deprotonate the phenol (B47542), making it a better nucleophile.[2]
Q2: I'm observing multiple peaks in my chromatogram after derivatization. What could be the cause?
Possible Causes & Solutions:
-
Incomplete Derivatization: The presence of the original, underivatized this compound will result in a separate, often tailing, peak.[1] To address this, refer to the solutions for low yield in Q1.
-
Side Reactions:
-
C-acylation vs. O-acylation: In acylation reactions, acylation can occur on the aromatic ring (C-acylation) in addition to the desired O-acylation on the phenolic oxygen. O-acylation is generally favored kinetically.[1] Using a strong Lewis acid catalyst can promote C-acylation, so its absence is preferable for O-acylation.[1]
-
Reaction with Other Functional Groups: If your sample matrix contains other compounds with active hydrogens (e.g., alcohols, amines, carboxylic acids), they may also be derivatized, leading to additional peaks.[4]
-
-
Derivative Instability: The formed derivative might be degrading in the GC inlet or on the column. Silyl (B83357) ethers can be susceptible to hydrolysis if moisture is present.[5] Ensure the entire system, from sample preparation to injection, is as anhydrous as possible.
Q3: My derivatized sample shows peak tailing in the chromatogram. How can I resolve this?
Possible Causes & Solutions:
-
Incomplete Derivatization: As mentioned, the underivatized phenol is a common cause of peak tailing.
-
Active Sites in the GC System: The GC liner, column, or packing material may have active sites that interact with the analyte. Using a deactivated liner and a high-quality, appropriate GC column is crucial.
-
Hydrolysis of the Derivative: If silyl derivatives are exposed to moisture, they can hydrolyze back to the original phenol, leading to tailing.[5]
Frequently Asked Questions (FAQs)
Q4: What are the most common derivatizing agents for this compound?
The two most common classes of derivatizing agents for phenols are:
-
Silylating Agents: These reagents replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[6] Common examples include:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
A catalyst such as TMCS (Trimethylchlorosilane) is often added to BSTFA to increase its reactivity.
-
-
Acylating Agents: These reagents introduce an acyl group. Common examples include:
-
Acetic Anhydride
-
Trifluoroacetic Anhydride (TFAA)[7]
-
Q5: How do I choose between silylation and acylation?
The choice depends on your specific analytical needs:
-
Silylation is a very common and effective method for making phenols more volatile and thermally stable for GC analysis.[6] However, the derivatives can be moisture-sensitive.[5]
-
Acylation produces stable derivatives. Fluorinated acylating agents like TFAA can enhance sensitivity when using an electron capture detector (ECD).[8]
Q6: What are typical reaction conditions for the silylation of this compound with BSTFA?
While optimization is always recommended, a general starting point would be:
-
Solvent: Aprotic solvents like pyridine (B92270), acetonitrile, or dichloromethane (B109758) are commonly used.
-
Temperature: 60-80°C[9]
-
Time: 30-60 minutes[9]
-
Catalyst: 1% TMCS in the BSTFA reagent is often used to improve derivatization of hindered phenols.[9]
Q7: What are typical reaction conditions for the acylation of this compound with acetic anhydride?
A general protocol would involve:
-
Solvent: An aqueous solution with a base (like potassium carbonate) or an organic solvent like pyridine.
-
Temperature: Room temperature to gentle heating.[2]
-
Time: 15-30 minutes, though reaction times can vary.[1]
Data Presentation
Table 1: General Comparison of Derivatization Conditions for Phenols
| Parameter | Silylation (BSTFA +/- TMCS) | Acylation (Acetic Anhydride) |
| Reagent | BSTFA, often with 1% TMCS | Acetic Anhydride |
| Typical Solvent | Pyridine, Acetonitrile, Dichloromethane | Pyridine, Aqueous Base (e.g., K₂CO₃) |
| Temperature | 60 - 100°C | Room Temperature - 60°C |
| Reaction Time | 15 - 60 minutes | 15 - 30 minutes |
| Derivative Stability | Moisture sensitive | Generally stable |
| Byproducts | N-methyltrifluoroacetamide (volatile) | Acetic Acid |
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA with TMCS Catalyst for GC-MS Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of this compound into a 2 mL reaction vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine or acetonitrile) to dissolve the sample. Add 200 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 45 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.
Protocol 2: Acylation of this compound using Acetic Anhydride for GC-MS Analysis
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., 1 mg/mL in pyridine).
-
Reagent Addition: In a 2 mL reaction vial, combine 100 µL of the this compound solution with 100 µL of acetic anhydride.
-
Reaction: Tightly cap the vial and vortex. Let the reaction proceed at room temperature for 30 minutes. Gentle heating to 50°C for 15 minutes can be used to accelerate the reaction.
-
Work-up (if necessary): For cleaner samples, the reaction can be quenched by the slow addition of water, followed by extraction with an organic solvent like ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate.
-
Analysis: Inject an aliquot of the final solution into the GC-MS system.
Visualizations
Caption: Troubleshooting workflow for common derivatization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. s4science.at [s4science.at]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. researchgate.net [researchgate.net]
challenges in scaling up 2,4,6-Trifluorophenol production for industry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,4,6-Trifluorophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The industrial production of this compound typically involves the direct fluorination of phenol (B47542) or substituted phenols. One common approach is the electrophilic fluorination of phenol using a suitable fluorinating agent. Another potential route, analogous to the synthesis of 2,4,6-trichlorophenol, is the direct fluorination of phenol using elemental fluorine, often in the presence of a catalyst to control regioselectivity. The choice of synthesis route on an industrial scale depends on factors such as raw material cost, safety considerations, and the desired purity of the final product.
Q2: What are the major challenges in scaling up the production of this compound?
A2: Key challenges in the industrial scale-up of this compound production include:
-
Handling of Hazardous Reagents: The use of highly corrosive and toxic fluorinating agents like hydrogen fluoride (B91410) (HF) or elemental fluorine necessitates specialized equipment and stringent safety protocols.[1]
-
Reaction Control and Heat Management: Fluorination reactions are often highly exothermic. Maintaining precise temperature control is crucial to prevent runaway reactions and the formation of unwanted byproducts.
-
Regioselectivity: Achieving the desired 2,4,6-substitution pattern without the formation of other isomers (e.g., 2-fluorophenol, 4-fluorophenol, 2,4-difluorophenol) can be challenging and often requires careful selection of catalysts and reaction conditions.
-
Byproduct Formation: Over-fluorination can lead to the formation of tetra- or penta-fluorinated phenols. Additionally, degradation of starting materials or products under harsh reaction conditions can introduce impurities.
-
Purification: The separation of this compound from unreacted starting materials, isomers, and other byproducts can be complex due to similar physical properties. This often requires multi-step purification processes like distillation and crystallization.
-
Material Compatibility: The corrosive nature of the reagents used requires reactors and associated equipment to be constructed from resistant materials.
Q3: What are the typical physical and chemical properties of this compound?
A3: The key properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₃F₃O |
| Molecular Weight | 148.08 g/mol [2] |
| Appearance | White to light yellow crystalline powder[2] |
| Melting Point | 49-51 °C[2] |
| Boiling Point | 128.1 °C at 760 mmHg |
| Purity (Typical) | >98% |
Q4: What are the primary safety concerns when handling this compound and its precursors?
A4: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[1][3] Key safety concerns include:
-
Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[1][3]
-
Irritation: It can cause irritation to the skin, eyes, and respiratory system.[1]
-
Precursor Hazards: Fluorinating agents are often highly corrosive and toxic. For example, hydrogen fluoride can cause severe burns upon contact.[1]
Always consult the Safety Data Sheet (SDS) for detailed safety information and handling procedures.[1][3][4]
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor reaction progress using appropriate analytical techniques (e.g., GC, HPLC).- Ensure the fluorinating agent is active and added in the correct stoichiometric amount.- Verify the catalyst (if used) is active and not poisoned. |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Lower temperatures may be required to control exotherms and improve selectivity, while higher temperatures might be needed to drive the reaction to completion. |
| Poor Mixing | - Ensure efficient agitation, especially in large-scale reactors, to maintain homogenous reaction conditions. |
| Moisture in the Reaction | - Use anhydrous solvents and reagents, as moisture can deactivate many fluorinating agents. |
High Levels of Impurities/Byproducts
| Potential Cause | Troubleshooting Steps |
| Formation of Isomers | - Adjust the catalyst and/or solvent system to improve regioselectivity.- Optimize the reaction temperature, as selectivity can be temperature-dependent. |
| Over-fluorination | - Carefully control the stoichiometry of the fluorinating agent.- Optimize the reaction time to minimize the formation of more highly fluorinated species. |
| Degradation of Starting Material or Product | - Ensure the reaction temperature is not too high.- Consider the use of a more selective and milder fluorinating agent. |
Difficulties in Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Close-Boiling Isomers | - Employ fractional distillation with a high-efficiency column.- Consider derivatization to separate isomers, followed by deprotection. |
| Co-crystallization of Impurities | - Optimize the crystallization solvent and temperature profile.- Consider multi-step crystallization or the use of an anti-solvent. |
| Azeotrope Formation | - Investigate azeotropic distillation with a suitable entrainer. |
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound based on the direct fluorination of phenol. This protocol is for informational purposes and should be optimized for specific laboratory or industrial conditions.
Materials:
-
Phenol
-
Anhydrous Hydrogen Fluoride (HF)
-
Suitable catalyst (e.g., a Lewis acid)
-
Anhydrous solvent (e.g., a chlorinated hydrocarbon)
-
Quenching agent (e.g., water or a basic solution)
-
Extraction solvent (e.g., diethyl ether or ethyl acetate)
Procedure:
-
Reaction Setup: In a reactor suitable for handling anhydrous HF, dissolve phenol in the anhydrous solvent under an inert atmosphere (e.g., nitrogen).
-
Catalyst Addition: Add the catalyst to the reaction mixture and stir until fully dissolved or suspended.
-
Fluorination: Cool the reaction mixture to the desired temperature. Slowly introduce anhydrous HF to the stirred solution at a controlled rate, monitoring the reaction temperature closely.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the consumption of phenol and the formation of this compound.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by adding it to a cold aqueous solution.
-
Workup: Separate the organic layer and extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, and dry over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation and/or recrystallization from a suitable solvent to yield high-purity this compound.
Visualizations
Caption: A simplified workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
Technical Support Center: 2,4,6-Trifluorophenol Synthesis & Purification
Welcome to the Technical Support Center for the synthesis and purification of 2,4,6-Trifluorophenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions in a question-and-answer format for specific issues you may encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
Question: Why is the yield of this compound low in the diazotization of 2,4,6-Trifluoroaniline (B1293507)?
Answer: Low yields in this reaction can stem from several factors:
-
Incomplete Diazotization: The reaction of the aromatic amine with nitrous acid is temperature-sensitive. If the temperature is not kept low (typically 0-5 °C), the diazonium salt intermediate can decompose prematurely, reducing the yield. Ensure the reaction is adequately cooled throughout the addition of sodium nitrite (B80452).
-
Side Reactions: The diazonium salt is highly reactive and can undergo unwanted side reactions, such as coupling with unreacted aniline (B41778) or other nucleophiles present in the reaction mixture. Slow, controlled addition of the nitrite solution can help minimize these side reactions.
-
Purity of Starting Material: The purity of the 2,4,6-Trifluoroaniline is crucial. Impurities can interfere with the diazotization reaction. Ensure the starting material is of high purity (≥97%).[1]
-
Hydrolysis Conditions: The subsequent hydrolysis of the diazonium salt to the phenol (B47542) requires careful control of temperature and acidity. If the conditions are too harsh, degradation of the product can occur.
Question: What causes the formation of impurities during the halogen exchange synthesis from 2,4,6-Trichlorophenol (B30397)?
Answer: The halogen exchange (Halex) reaction, while often effective, can lead to a mixture of products if not properly controlled:
-
Incomplete Halogen Exchange: Insufficient reaction time, temperature, or amount of fluoride (B91410) source (e.g., KF) can result in a mixture of partially fluorinated chlorophenols (e.g., dichlorofluorophenols, chlorodifluorophenols).
-
Catalyst Deactivation: In catalyzed reactions, the catalyst can become deactivated, leading to incomplete conversion.
-
Side Reactions at High Temperatures: Higher temperatures can promote side reactions, such as the formation of ethers or other degradation products.
-
Presence of Water: The presence of moisture can lead to the formation of undesired byproducts. Ensure all reagents and solvents are anhydrous.
Purification Troubleshooting
Question: I am having difficulty removing colored impurities from my this compound product.
Answer: Colored impurities often arise from side reactions during synthesis. Here are some strategies for their removal:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities. The solution should then be filtered through a pad of celite before recrystallization or distillation.
-
Recrystallization: Choosing an appropriate solvent system is key. A good solvent will dissolve the this compound well at elevated temperatures but poorly at low temperatures, while the impurities remain in solution. Common solvent systems for phenols include toluene/heptane or ethanol/water mixtures.[2]
-
Distillation: Fractional distillation under reduced pressure can be effective for separating this compound from less volatile colored impurities.
Question: My purified this compound has a low melting point, suggesting the presence of impurities. How can I improve the purity?
Answer: A depressed and broad melting point range is a classic indicator of impurities. To improve purity:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient. Performing a second or even third recrystallization can significantly improve purity.
-
Fractional Distillation: For impurities with boiling points close to that of the product, a fractional distillation apparatus with a high number of theoretical plates may be necessary.
-
Chromatography: For high-purity requirements, column chromatography using silica (B1680970) gel or alumina (B75360) can be employed to separate closely related impurities.
Frequently Asked Questions (FAQs)
Synthesis FAQs
Q1: What are the main synthetic routes to this compound? A1: The two primary synthetic routes are the diazotization of 2,4,6-trifluoroaniline followed by hydrolysis, and the halogen exchange reaction of 2,4,6-trichlorophenol with a fluoride source. Direct fluorination of phenol is another possibility but can be less selective.
Q2: What are the advantages and disadvantages of each main synthetic route? A2:
-
Diazotization of 2,4,6-Trifluoroaniline:
-
Advantages: Can lead to high purity product if performed carefully. Avoids the use of chlorinated precursors.
-
Disadvantages: Diazonium salts are potentially explosive and require careful handling at low temperatures. The reaction can be sensitive to conditions, leading to variable yields.
-
-
Halogen Exchange of 2,4,6-Trichlorophenol:
-
Advantages: Can be a more direct and scalable route. Starting materials may be more readily available.
-
Disadvantages: May require high temperatures and pressures. Can result in a mixture of halogenated phenols if the reaction is not driven to completion, making purification challenging.
-
Purification FAQs
Q3: What is the typical purity of commercially available this compound? A3: Commercially available this compound typically has a purity of 97% or higher.[1] High-purity grades of ≥99% are also available.[3]
Q4: What are the recommended storage conditions for this compound? A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its precursors.
Table 1: Synthesis of 2,4,6-Trichlorophenol via Chlorination of Phenol
| Catalyst | Chlorination Temperature (°C) | Yield (%) | Purity (%) | Reference |
| Mercaptoethylamine (0.1% of phenol mass) | 70-80 | 96.0 | 99.5 | CN104311396A |
| Mercaptoethylamine (0.5% of phenol mass) | 70-75 | 96.2 | 99.5 | CN104311396A |
Table 2: Halogen Exchange Reaction Conditions (General)
| Fluoride Source | Catalyst/Promoter | Solvent | Temperature (°C) |
| Potassium Fluoride (KF) | Phase-transfer catalyst (e.g., 18-crown-6) | Aprotic polar (e.g., DMF, DMSO) | 150-220 |
| Cesium Fluoride (CsF) | None | Aprotic polar (e.g., Sulfolane) | 180-250 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diazotization of 2,4,6-Trifluoroaniline (General Procedure)
-
Dissolution of Amine: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2,4,6-trifluoroaniline in a suitable acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.
-
Confirmation of Diazotization: After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of the reaction can be checked by testing for the absence of nitrous acid using starch-iodide paper.
-
Hydrolysis: Slowly and carefully add the cold diazonium salt solution to a pre-heated acidic aqueous solution (e.g., dilute sulfuric acid) at a temperature sufficient to induce hydrolysis and nitrogen evolution (typically 50-100 °C). The rate of addition should be controlled to manage the effervescence.
-
Work-up: After the addition is complete and nitrogen evolution has ceased, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or distillation.
Protocol 2: Purification of this compound by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. A good starting point is a mixture of a solvent in which the compound is soluble (e.g., ethanol, toluene) and a solvent in which it is poorly soluble (e.g., water, heptane).[2]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot "good" solvent to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: If activated carbon was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Primary synthetic routes to this compound.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
preventing decomposition of 2,4,6-Trifluorophenol during long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 2,4,6-Trifluorophenol during long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
Issue 1: The this compound powder has developed a yellow or brownish tint.
-
Possible Cause: This discoloration is likely due to oxidation. Phenols are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. The formation of colored quinone-like compounds is a common result of phenol (B47542) oxidation.
-
Recommended Actions:
-
Assess Purity: Perform a purity analysis using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any degradation products.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, in a cool, dark, and dry place.[1][2] Consider flushing the container with an inert gas like argon or nitrogen before sealing to minimize contact with oxygen.
-
Purification: If the purity is compromised, consider recrystallization to remove colored impurities.
-
Issue 2: HPLC analysis shows the appearance of new peaks, indicating impurity formation.
-
Possible Cause: The presence of new peaks on the chromatogram confirms that the this compound has started to decompose. The nature of the impurities will depend on the storage conditions. Besides oxidation products, hydrolysis could occur if the compound has been exposed to moisture.
-
Recommended Actions:
-
Identify Impurities: If using GC-MS, attempt to identify the structure of the degradation products from their mass spectra. This information can help elucidate the decomposition pathway.
-
Evaluate Storage Integrity: Check the container seal for any breaches. This compound is hygroscopic, and moisture ingress can accelerate degradation.[3]
-
Issue 3: Inconsistent results are observed in experiments using stored this compound.
-
Possible Cause: The presence of uncharacterized degradation products can interfere with chemical reactions, leading to variable yields, unexpected side products, or altered biological activity.
-
Recommended Actions:
-
Purity Confirmation: Always confirm the purity of this compound by a suitable analytical method before use in critical experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Based on safety data sheets and general chemical principles, the optimal storage conditions are summarized in the table below.
Q2: What are the known decomposition products of this compound under storage?
A2: While specific long-term storage decomposition studies for this compound are not extensively published, based on the chemistry of phenols, likely degradation pathways include oxidation to form colored quinone-type species. Under high heat, decomposition products can include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3]
Q3: Is this compound sensitive to light?
A3: Yes, phenols as a class of compounds are generally sensitive to light. Photons can provide the energy to initiate oxidation reactions. Therefore, it is crucial to store this compound in an opaque or amber-colored container to protect it from light.[2]
Q4: Can I store this compound in a standard laboratory freezer?
A4: Storing this compound in a freezer at approximately -20°C is a good practice for long-term storage as it will slow down the rate of potential decomposition reactions. Ensure the container is tightly sealed to prevent moisture condensation upon removal from the freezer.
Q5: What materials should be avoided for containers and storage utensils?
A5: Avoid contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides.[4] Use glass or other inert containers for storage. Ensure that any spatulas or other handling equipment are clean and dry to prevent contamination.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8°C recommended for long-term) | Slows down the rate of chemical degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by excluding oxygen. |
| Light | Protect from light (use amber or opaque containers) | Prevents photo-oxidation.[2] |
| Moisture | Dry/Anhydrous conditions | The compound is hygroscopic; moisture can promote hydrolysis and other degradation pathways.[3] |
| Container | Tightly sealed, inert material (e.g., glass) | Prevents contamination and exposure to air and moisture.[1] |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
Objective: To assess the stability of this compound under defined long-term storage conditions.
Methodology:
-
Sample Preparation: A homogenous batch of high-purity this compound is divided into multiple aliquots in amber glass vials. A subset of vials is flushed with argon before sealing.
-
Storage Conditions: Vials are stored under controlled conditions as per the International Council for Harmonisation (ICH) guidelines for stability testing:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Schedule: Aliquots are withdrawn for analysis at specified time points:
-
Initial (time zero)
-
Long-term: 3, 6, 9, 12, 18, 24, and 36 months
-
Accelerated: 1, 3, and 6 months
-
-
Analytical Method:
-
Purity Assay and Degradation Products: A stability-indicating HPLC method with UV detection is used. The method should be validated for specificity, linearity, accuracy, and precision.
-
Identification of Degradants: GC-MS can be used to identify volatile degradation products.
-
Appearance: The physical appearance (color and clarity of a solution) is visually inspected.
-
Moisture Content: Karl Fischer titration can be used to determine the water content.
-
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound and quantify any degradation products.
Methodology:
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% trifluoroacetic acid) is a common starting point for the analysis of phenols. The exact gradient program should be optimized to achieve good separation between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Analysis: The sample is injected into the HPLC system. The peak area of this compound is used to calculate the purity against a reference standard. The peak areas of any other peaks are used to quantify impurities.
Mandatory Visualizations
Caption: Hypothetical oxidative decomposition pathway of this compound.
Caption: Troubleshooting workflow for suspected decomposition of this compound.
Caption: Experimental workflow for a long-term stability study of this compound.
References
troubleshooting poor signal response in 2,4,6-Trifluorophenol based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,6-Trifluorophenol based assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in biochemical assays?
This compound (TFP) is a halogenated phenol (B47542) that serves as a substrate for various enzymes, most notably dehaloperoxidase (DHP).[1] In the presence of hydrogen peroxide, DHP catalyzes the oxidative dehalogenation of TFP to produce 2,6-difluoro-1,4-benzoquinone.[1] This reaction can be monitored spectrophotometrically to determine enzyme activity. TFP may also be used in indirect enzyme-linked immunosorbent assays (ELISAs) for the biological monitoring of related compounds like 2,4,6-trichlorophenol (B30397).[2]
Q2: My assay is showing a weak or no signal. What are the potential causes and how can I troubleshoot this?
A weak or absent signal in a this compound based assay can stem from several factors, ranging from reagent integrity to incorrect assay conditions.
Troubleshooting Guide: Low Signal Intensity
| Potential Cause | Identification | Recommended Solution |
| Degraded this compound | Inconsistent results with a previously reliable lot. Visual discoloration of the solid compound (yellowing). | Prepare fresh solutions of this compound. For stock solutions in methanol, store at 4°C in the dark. For long-term storage, consider -20°C.[3] |
| Inactive Enzyme (Dehaloperoxidase) | Low or no activity with a positive control substrate. | Ensure proper storage of the enzyme, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Confirm the enzyme's activity with a known potent substrate. |
| Suboptimal pH | The reaction buffer pH is outside the optimal range for the enzyme. | The optimal pH for dehaloperoxidase activity with halogenated phenols is around 7.0-7.5.[4][5] Prepare fresh buffer and verify its pH. |
| Insufficient Hydrogen Peroxide (H₂O₂) | The concentration of H₂O₂ is limiting the reaction. | Prepare fresh H₂O₂ solutions, as it can degrade over time. The concentration of H₂O₂ should be optimized for your specific assay conditions. |
| Inhibitors Present in the Sample | Known or suspected presence of inhibitory compounds. | 4-halophenols, such as 4-bromophenol, are known inhibitors of dehaloperoxidase.[1][6][7] If possible, remove potential inhibitors from your sample or dilute the sample. |
| Incorrect Wavelength Reading | The spectrophotometer is not set to the correct wavelength for product detection. | The product of the dehaloperoxidase reaction with this compound is a dihaloquinone, which can be monitored spectrophotometrically. For the analogous reaction with 2,4,6-trichlorophenol, the product is monitored at 273 nm.[4] Determine the optimal wavelength for 2,6-difluoro-1,4-benzoquinone. |
Q3: I am observing high background signal in my assay. What could be the cause and how can I reduce it?
High background can mask the true signal from your reaction. The source can be from the sample itself or the assay components.
Troubleshooting Guide: High Background Signal
| Potential Cause | Identification | Recommended Solution |
| Autofluorescence of Sample Components | High signal in control wells without the enzyme or substrate. | If using cell lysates or other complex biological samples, consider a sample preparation step to remove interfering substances. |
| Contaminated Reagents | High signal in blank wells containing only buffer and reagents. | Prepare fresh reagents, including buffer and this compound solution, using high-purity water and solvents. |
| Light Scattering | Turbidity or precipitate in the reaction wells. | Ensure all components are fully dissolved. If sample precipitation is an issue, consider centrifugation or filtration prior to the assay. |
| Non-enzymatic Degradation of Substrate | Signal increases over time in the absence of the enzyme. | Minimize exposure of reagents to light. Prepare fresh this compound solutions and store them properly in the dark. |
Experimental Protocols
Protocol 1: Dehaloperoxidase Activity Assay
This protocol outlines a general procedure for measuring the activity of dehaloperoxidase using this compound as a substrate.
Materials:
-
Dehaloperoxidase (DHP) enzyme
-
This compound (TFP)
-
Hydrogen peroxide (H₂O₂)
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 10 mM stock solution of TFP in methanol. Store at 4°C in the dark.
-
Prepare a fresh 10 mM stock solution of H₂O₂ in purified water.
-
Prepare the reaction mixture in a cuvette:
-
950 µL of 100 mM Potassium Phosphate Buffer (pH 7.0)
-
10 µL of 10 mM TFP stock solution (final concentration: 100 µM)
-
Appropriate volume of DHP enzyme solution
-
-
Incubate the mixture at 25°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of 10 mM H₂O₂ stock solution (final concentration: 100 µM).
-
Immediately monitor the increase in absorbance at the predetermined maximum wavelength for 2,6-difluoro-1,4-benzoquinone. The analogous product from 2,4,6-trichlorophenol is monitored at 273 nm.[4]
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time curve.
Signaling Pathways and Workflows
Dehaloperoxidase Catalytic Cycle
The following diagram illustrates the catalytic cycle of dehaloperoxidase with a trihalophenol substrate like this compound.
Caption: Dehaloperoxidase catalytic cycle with this compound.
Troubleshooting Workflow for Poor Signal
This workflow provides a logical sequence of steps to diagnose and resolve issues of poor signal in your assay.
Caption: A logical workflow for troubleshooting poor signal response.
References
- 1. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 2268-17-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Internal Binding of Halogenated Phenols in Dehaloperoxidase-Hemoglobin Inhibits Peroxidase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH dependence of the activity of dehaloperoxidase from Amphitrite ornata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Internal binding of halogenated phenols in dehaloperoxidase-hemoglobin inhibits peroxidase function - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating matrix effects in the analysis of 2,4,6-Trifluorophenol in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of 2,4,6-Trifluorophenol in complex samples.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Active sites in the GC inlet or column interacting with the acidic phenol (B47542) group. | 1. Derivatization: Convert the phenol to a less polar ester or ether derivative. A common method is acetylation with acetic anhydride.[1] 2. Inlet Maintenance: Use a fresh, deactivated GC liner and replace the septum.[2] 3. Column Choice: Ensure the use of a properly deactivated and appropriate polarity GC column. |
| Signal Suppression or Enhancement (Matrix Effects) | Co-eluting matrix components interfering with the ionization of this compound in the MS source.[3][4][5] | 1. Improve Sample Cleanup: Implement or optimize a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol to remove interferences.[2][6] 2. Dilution: Dilute the sample extract to reduce the concentration of interfering matrix components.[2][3] 3. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for predictable matrix effects.[2][3][7] 4. Internal Standard: Use a stable isotope-labeled internal standard (e.g., ¹³C₆-2,4,6-Trifluorophenol) to correct for signal variability. |
| Low Analyte Recovery | Inefficient extraction from the sample matrix or losses during sample preparation. | 1. Optimize Extraction pH: Adjust the sample pH to be acidic (e.g., pH 2-3) to ensure this compound is in its neutral form for efficient extraction with organic solvents or on reversed-phase SPE sorbents. 2. Solvent Selection: For LLE, test different organic solvents (e.g., dichloromethane (B109758), ethyl acetate) for optimal partitioning. For SPE, ensure the elution solvent is strong enough to desorb the analyte completely.[8] 3. Check for Volatility Losses: If evaporating the solvent, do so under a gentle stream of nitrogen and at a controlled temperature to prevent loss of the semi-volatile this compound. |
| Inconsistent Results | Variability in sample preparation, instrument performance, or uncompensated matrix effects. | 1. Standardize Protocols: Ensure consistent application of all sample preparation steps. 2. System Suitability Check: Before analyzing samples, inject a standard solution to verify instrument performance (e.g., peak shape, response, and retention time). 3. Employ an Internal Standard: A suitable internal standard is the most effective way to correct for variability throughout the analytical process.[6] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: In GC-MS or LC-MS analysis, matrix effects are the alteration of the analytical signal (either suppression or enhancement) of a target analyte, like this compound, due to the presence of other co-eluting components in the sample matrix.[2][3] These effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.[4]
Q2: How can I determine if my analysis is affected by matrix effects?
A2: To diagnose matrix effects, you can perform a post-extraction spike experiment.[5] This involves comparing the analytical response of this compound in two different solutions:
-
A calibration standard prepared in a pure solvent.
-
A matrix-matched standard prepared by spiking a known concentration of this compound into a blank sample extract (a sample of the same matrix type known to be free of the analyte).[2]
A significant difference in the signal response between the two indicates the presence of matrix effects. A value greater than 100% for the matrix-spiked sample suggests ionization enhancement, while a value less than 100% indicates ionization suppression.[3]
Q3: What is the most effective sample preparation technique to reduce matrix effects for this compound?
A3: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for cleaning up complex samples and reducing matrix effects. For a moderately polar compound like this compound, a reversed-phase sorbent (e.g., C18) is often a good starting point. The choice of sorbent and the specific SPE protocol will depend on the sample matrix.
Q4: When should I use matrix-matched calibration versus an internal standard?
A4: Matrix-matched calibration is useful when the matrix effect is consistent across different samples and a representative blank matrix is available.[7] However, it cannot correct for variations in extraction recovery. A stable isotope-labeled internal standard is the preferred approach as it can compensate for both matrix effects and variability in sample preparation and instrument response, leading to more accurate and precise results.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wastewater, Plasma)
This protocol provides a general guideline for the extraction of this compound from aqueous samples using a reversed-phase SPE cartridge.
-
Sample Pre-treatment:
-
To 10 mL of the aqueous sample, add a suitable internal standard.
-
Acidify the sample to pH 2-3 with an appropriate acid (e.g., hydrochloric acid) to ensure this compound is in its protonated form.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water (acidified to the same pH as the sample). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Dry the cartridge thoroughly under a vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.
-
-
Elution:
-
Elute the this compound from the cartridge with a suitable organic solvent. A small volume of a moderately polar solvent like ethyl acetate (B1210297) or dichloromethane is typically effective. Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent compatible with the analytical instrument (e.g., hexane (B92381) for GC-MS, mobile phase for LC-MS).
-
Protocol 2: Matrix-Matched Calibration
-
Prepare a Blank Matrix Extract:
-
Using a sample of the matrix that is known to be free of this compound, perform the same extraction and cleanup procedure as for the unknown samples.
-
-
Create Calibration Standards:
-
Prepare a series of calibration standards by spiking known concentrations of a this compound stock solution into aliquots of the blank matrix extract.
-
Ensure the concentration range of the calibration standards brackets the expected concentration of the analyte in the samples.
-
-
Analysis:
-
Analyze the matrix-matched calibration standards and the unknown samples using the same instrumental method.
-
-
Quantification:
-
Construct a calibration curve by plotting the analyte response versus concentration for the matrix-matched standards.
-
Use the regression equation from this curve to determine the concentration of this compound in the unknown samples.[7]
-
Data Presentation
The following table summarizes the effectiveness of different mitigation strategies on the recovery of a hypothetical analysis of this compound in a complex matrix.
| Mitigation Strategy | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Notes |
| Dilute and Shoot (1:10) | 65 | 25 | Significant signal suppression observed. |
| Liquid-Liquid Extraction (LLE) | 85 | 15 | Improved recovery, but still some matrix effects present. |
| Solid-Phase Extraction (SPE) | 95 | 8 | Effective removal of interferences, leading to good recovery. |
| SPE with Matrix-Matched Calibration | 101 | 5 | Compensates for residual matrix effects, improving accuracy. |
| SPE with Internal Standard | 99 | 3 | Provides the most accurate and precise results by correcting for both matrix effects and procedural variability. |
Visualizations
References
- 1. s4science.at [s4science.at]
- 2. benchchem.com [benchchem.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Matrix-matched Calibration - Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS) [tcf.tum.de]
- 8. organomation.com [organomation.com]
Technical Support Center: Analysis of Silylated 2,4,6-Trifluorophenol Derivatives by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the GC-MS analysis of silylated 2,4,6-Trifluorophenol derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound, like many phenolic compounds, contains a polar hydroxyl (-OH) group. This polarity makes the compound less volatile and prone to strong interactions with active sites (e.g., silanol (B1196071) groups) in the GC inlet and column. These interactions can lead to poor peak shape (tailing), reduced sensitivity, and potential thermal degradation. Derivatization, specifically silylation, replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. This process increases the volatility and thermal stability of the analyte, resulting in improved chromatographic performance.
Q2: What are the most common silylating reagents for phenols, and which one should I choose?
A2: The most common silylating reagents for phenols are N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). BSTFA is a strong silylating agent, and its byproducts are volatile, which is advantageous for GC analysis. MSTFA is considered even more volatile and is also a highly effective reagent. Often, a catalyst such as trimethylchlorosilane (TMCS) is added to the silylating reagent (e.g., BSTFA + 1% TMCS) to enhance the derivatization of sterically hindered or less reactive hydroxyl groups. The choice between BSTFA and MSTFA often comes down to laboratory preference and the specific requirements of the analysis, as both are generally effective for phenols.
Q3: What are the critical factors for a successful silylation reaction?
A3: The most critical factor for a successful silylation reaction is the absence of moisture. Silylating reagents are highly sensitive to water and will preferentially react with it, reducing the derivatization yield of the target analyte. Therefore, it is crucial to use anhydrous solvents and reagents and to ensure that all glassware is thoroughly dried. Other important factors include using a sufficient excess of the silylating reagent, optimizing the reaction temperature and time, and selecting an appropriate solvent.
Q4: What are typical starting GC-MS parameters for the analysis of silylated this compound?
A4: Good starting parameters for the analysis of silylated this compound would be:
-
Injector Temperature: 250-280 °C
-
Injection Mode: Splitless
-
Liner: Deactivated, splitless liner with glass wool
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min
-
Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point.
-
Oven Temperature Program:
-
Initial temperature: 60-80 °C, hold for 1-2 minutes
-
Ramp: 10-15 °C/min to 280-300 °C
-
Final hold: 2-5 minutes
-
-
MS Transfer Line Temperature: 280-300 °C
-
Ion Source Temperature: 230 °C
-
MS Mode: Scan or Selected Ion Monitoring (SIM)
These parameters should be optimized for your specific instrument and application.
Troubleshooting Guides
Problem 1: No or very low peak intensity for the silylated this compound derivative.
| Possible Cause | Troubleshooting Step |
| Incomplete or Failed Derivatization | 1. Check for Moisture: Ensure all solvents, reagents, and glassware are anhydrous. Dry the sample extract completely before adding the silylating reagent. 2. Reagent Age/Quality: Use fresh silylating reagents. Old or improperly stored reagents can lose their activity. 3. Insufficient Reagent: Ensure a sufficient molar excess of the silylating reagent is used. 4. Suboptimal Reaction Conditions: Optimize the reaction temperature and time. For many phenols, heating at 60-80°C for 30-60 minutes is a good starting point. |
| GC-MS System Issues | 1. Injector Problem: Check for a plugged syringe or a leak in the injector. Ensure the injector temperature is high enough for volatilization. 2. Column Bleed/Contamination: High column bleed can obscure analyte peaks. Condition the column according to the manufacturer's instructions. 3. MS Detector Issue: Verify that the MS is tuned and operating correctly. Check the filament and detector voltage. |
Problem 2: Peak tailing for the silylated this compound derivative.
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | 1. Inlet Liner: Use a deactivated liner. If the liner is old or has been used for many injections, replace it. The glass wool in the liner can also be a source of activity. 2. Column Contamination: The front end of the GC column can become contaminated with non-volatile residues, creating active sites. Trim 10-20 cm from the front of the column. 3. Column Degradation: The stationary phase of the column can degrade over time, exposing active silanol groups. If trimming the column does not help, the column may need to be replaced. |
| Incomplete Derivatization | The presence of underivatized this compound will result in significant peak tailing. Re-evaluate the derivatization procedure as described in "Problem 1". |
| Improper GC Conditions | 1. Injector Temperature: An injector temperature that is too low can cause slow volatilization and peak tailing. Try increasing the injector temperature in 10°C increments. 2. Carrier Gas Flow Rate: A flow rate that is too low can lead to band broadening and peak tailing. Ensure the flow rate is within the optimal range for your column. |
Data Presentation
Table 1: Illustrative Example of the Effect of Derivatization Temperature on the Peak Area of Silylated this compound.
| Derivatization Temperature (°C) | Reaction Time (min) | Mean Peak Area (n=3) | Relative Standard Deviation (%) |
| 25 (Room Temperature) | 60 | 1,250,000 | 5.2 |
| 60 | 60 | 3,800,000 | 2.1 |
| 70 | 60 | 4,150,000 | 1.8 |
| 80 | 60 | 4,200,000 | 1.9 |
| 90 | 60 | 3,900,000 | 2.5 |
Note: This table is for illustrative purposes to demonstrate the expected trend. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Silylation of this compound using BSTFA + 1% TMCS
Materials:
-
This compound standard
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or ethyl acetate)
-
BSTFA + 1% TMCS silylating reagent
-
GC vials with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in the chosen anhydrous solvent.
-
Transfer an appropriate volume of the stock solution to a GC vial.
-
If the sample is in a different solvent, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of the anhydrous solvent (e.g., pyridine) to reconstitute the dried sample.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Immediately cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 45 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature before injecting into the GC-MS.
Protocol 2: GC-MS Analysis of Silylated this compound
Instrument Parameters (starting point):
-
GC System: Agilent 7890B (or equivalent)
-
MS System: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injection Volume: 1 µL
-
Injector Temperature: 260°C
-
Injection Mode: Splitless (purge valve on at 1 min)
-
Carrier Gas: Helium
-
Flow Rate: 1.2 mL/min (constant flow)
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes
-
Ramp: 12°C/min to 280°C
-
Hold: 3 minutes at 280°C
-
-
MS Transfer Line: 280°C
-
Ion Source: 230°C
-
Quadrupole: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode:
-
Scan: m/z 50-400
-
SIM (for higher sensitivity): Monitor characteristic ions of the silylated derivative (e.g., the molecular ion and major fragment ions).
-
Mandatory Visualization
Caption: Experimental workflow for the silylation and GC-MS analysis of this compound.
Caption: Troubleshooting flowchart for common issues in the GC-MS analysis of silylated derivatives.
Caption: Chemical reaction for the silylation of this compound with BSTFA.
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 2,4,6-Trifluorophenol
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2,4,6-Trifluorophenol is critical for various applications, from synthetic chemistry to environmental monitoring. The validation of analytical methods ensures data of high quality and integrity. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data from closely related compounds, and outlines the necessary validation protocols.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the performance of common chromatographic techniques. It is important to note that the performance metrics can vary depending on the specific instrument and experimental conditions.
| Analytical Method | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Precision (%RSD) | Accuracy (% Recovery) | Key Advantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity | > 0.999[1] | 0.1 µg/mL[1] | 0.3 µg/mL[1] | < 2%[1] | 98 - 102%[1] | Robust, widely available, suitable for routine analysis. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and mass-to-charge ratio | > 0.99[2] | < 0.001 µg/L (for 2,4,6-TCP)[2] | 0.896 µg/L (for 2,4,6-TCP)[3] | < 10%[2] | 81.0 - 115%[3] | High sensitivity and selectivity, excellent for trace analysis. |
| Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS) | Pre-concentration of volatile analytes prior to GC-MS | > 0.999[3] | 0.224 µg/L (for 2,4,6-TCP)[3] | 0.896 µg/L (for 2,4,6-TCP)[3] | 4.15 - 6.24%[3] | 81.0 - 115%[3] | Minimal sample preparation, high sensitivity for volatile compounds. |
Note: Data for HPLC is based on the analysis of 2,4-Difluorophenol and is considered a reliable estimate for this compound due to structural similarity.[1] Data for GC-MS and HS-SPME-GC-MS is based on the analysis of 2,4,6-Trichlorophenol (2,4,6-TCP) and is expected to be comparable for this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are representative protocols for HPLC and GC-MS analysis applicable to this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is adapted from a validated protocol for 2,4-Difluorophenol and is suitable for the quantification of this compound.[1]
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 40% B to 70% B in 10 minutes, then hold at 70% B for 2 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 - 100 µg/mL).[1]
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on methods developed for the analysis of chlorophenols and can be adapted for this compound.[2][4]
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: TraceGOLD TG-Dioxin or equivalent (30 m x 0.25 mm x 0.25 µm)[2][4]
-
Carrier Gas: Helium
-
Oven Temperature Program: Optimized for the separation of phenols, a typical program might start at a low temperature and ramp up to a higher temperature to ensure the elution of the analyte.
-
Injector: Splitless mode
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
Sample Preparation (with Derivatization):
For improved chromatographic performance, derivatization is often employed.[4]
-
Derivatization Reagent: Acetic anhydride (B1165640) in an alkaline aqueous solution (e.g., potassium carbonate).[4]
-
Procedure: In a headspace vial, combine the aqueous sample containing this compound with the derivatizing reagent. The reaction to form the more volatile acetate (B1210297) ester can be facilitated by heating.[4]
-
Extraction: The derivatized analyte can be extracted using a suitable organic solvent or analyzed directly from the headspace.
Method Validation Workflow
The validation of an analytical method is essential to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
This workflow outlines the key parameters that must be evaluated to ensure an analytical method is accurate, precise, and reliable for the quantification of this compound. These parameters are defined by guidelines from the International Council for Harmonisation (ICH).[5]
References
A Comparative Guide to the Reactivity of 2,4,6-Trifluorophenol and Other Fluorinated Phenols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 2,4,6-trifluorophenol with other fluorinated phenols. The introduction of fluorine atoms onto the phenol (B47542) ring significantly alters its electronic properties, leading to notable differences in acidity, nucleophilicity, and susceptibility to electrophilic aromatic substitution. Understanding these differences is crucial for the strategic design and synthesis of novel pharmaceuticals and functional materials. This document summarizes key experimental data, provides detailed experimental protocols for context, and uses visualizations to illustrate fundamental concepts.
Acidity of Fluorinated Phenols
The acidity of a phenol is determined by the stability of its corresponding phenoxide ion. Electron-withdrawing fluorine atoms stabilize the negative charge on the phenoxide ion through their inductive effect (-I), thereby increasing the acidity (lowering the pKa) of the parent phenol. The magnitude of this effect is dependent on the number and position of the fluorine substituents. Generally, the more fluorine atoms present on the aromatic ring, the more acidic the phenol.[1]
The table below presents the experimental pKa values for phenol and a series of fluorinated phenols, demonstrating this trend.
| Compound | pKa Value |
| Phenol | 9.99 |
| 4-Fluorophenol | 9.89[2] |
| 3-Fluorophenol | 9.3 (predicted) |
| 2-Fluorophenol | 8.7 (predicted) |
| 2,6-Difluorophenol | 7.34[2] |
| This compound | 7.47±0.23 (Predicted) |
| 2,3,5,6-Tetrafluorophenol | 5.67[2] |
| Pentafluorophenol | 5.55[2] |
Note: Experimental pKa values are cited where available. Predicted values are provided for context and should be interpreted with caution.
The following diagram illustrates the general trend of increasing acidity with increasing fluorine substitution.
References
A Comparative Guide to 2,4,6-Trifluorophenol and 2,4,6-Trichlorophenol in Analytical Derivatization
A fundamental clarification for researchers, scientists, and drug development professionals: In the realm of analytical chemistry, particularly for chromatographic methods like gas chromatography (GC), 2,4,6-Trichlorophenol is almost exclusively treated as an analyte that requires derivatization for enhanced detection, rather than being used as a derivatization reagent itself. Conversely, there is a notable absence of scientific literature demonstrating the use of 2,4,6-Trifluorophenol as a derivatization reagent for analytical purposes. This guide, therefore, pivots from a direct comparison of these two compounds as derivatization reagents to a more practical and evidence-based discussion. It will explore the established derivatization of 2,4,6-Trichlorophenol for analysis and provide a theoretical assessment of why this compound is not employed in this capacity, supported by the principles of derivatization chemistry.
Introduction to Derivatization in Chromatography
Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. The primary goals of derivatization in chromatography are to:
-
Increase volatility: Essential for GC analysis of polar compounds.
-
Enhance thermal stability: To prevent degradation in the hot injector port and column of a GC.
-
Improve chromatographic separation: By altering the chemical properties of the analyte.
-
Increase detector response: By introducing a functional group that is more sensitive to a specific detector, such as an electron capture detector (ECD).
Common derivatization reactions include silylation, acylation, and alkylation.
2,4,6-Trichlorophenol: An Analyte Requiring Derivatization
2,4,6-Trichlorophenol (TCP) is a compound of significant environmental and toxicological concern.[1] Its analysis in various matrices, such as water, is crucial. However, due to its polar phenolic hydroxyl group, direct GC analysis of TCP can result in poor peak shape and low sensitivity. To overcome these limitations, TCP is typically derivatized prior to GC analysis.
Common Derivatization Methods for 2,4,6-Trichlorophenol
The most prevalent methods for derivatizing TCP involve acylation, specifically acetylation with acetic anhydride (B1165640), and silylation.
1. Acetylation with Acetic Anhydride:
This method converts the polar hydroxyl group of TCP into a less polar and more volatile acetate (B1210297) ester. The reaction is typically carried out in an alkaline medium.[2][3]
-
Reaction: The hydroxyl group of 2,4,6-Trichlorophenol reacts with acetic anhydride to form 2,4,6-trichlorophenyl acetate.
2. Silylation:
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used.[4] Silylation is a versatile and effective method for derivatizing polar compounds.[5]
-
Reaction: The hydroxyl group of 2,4,6-Trichlorophenol reacts with a silylating agent (e.g., BSTFA) to form a trimethylsilyl ether derivative.
Experimental Protocol: Acetylation of 2,4,6-Trichlorophenol for GC-MS Analysis
The following is a representative protocol for the acetylation of 2,4,6-Trichlorophenol in a water sample for analysis by headspace GC-MS.[1]
Materials:
-
2,4,6-Trichlorophenol standard solution
-
Potassium carbonate (K₂CO₃) solution (e.g., 0.1 M)
-
Acetic anhydride
-
Headspace vials (e.g., 22 mL)
-
GC-MS system with a headspace autosampler
Procedure:
-
Sample Preparation: Place a defined volume of the aqueous sample (e.g., 10 mL of 0.1 M K₂CO₃ solution) into a headspace vial.
-
Standard Spiking: For calibration, add a known volume of the 2,4,6-Trichlorophenol standard to the vial.
-
Derivatization: Add 0.5 mL of acetic anhydride to the vial.
-
Sealing: Immediately seal the vial with a PTFE-faced septum.
-
Reaction: The derivatization reaction occurs in the sealed vial within the heated headspace autosampler. Optimal conditions for derivatization and extraction are determined by optimizing the thermostatting time and temperature. For example, heating at 80°C for 20 minutes.[1]
-
GC-MS Analysis: The volatile derivative, 2,4,6-trichlorophenyl acetate, is partitioned into the headspace and automatically injected into the GC-MS for analysis.
Quantitative Data Presentation
The performance of the acetylation derivatization method for 2,4,6-Trichlorophenol analysis can be summarized as follows:
| Parameter | Value | Reference |
| Linearity (r²) | 0.99983 | [1] |
| Key Mass Fragments (m/z) | 196, 198, 43 | [1] |
| Derivatization Conditions | 80°C for 20 min | [1] |
This compound: A Theoretical Evaluation as a Derivatization Reagent
While this compound is a valuable intermediate in the synthesis of pharmaceuticals and electronic materials, its application as a derivatization reagent for chromatography is not documented.[6] We can, however, theoretically evaluate its potential based on the principles of derivatization.
For a compound to be an effective derivatization reagent, it should react readily and completely with the target analyte to form a single, stable derivative with improved analytical characteristics. If this compound were to be used as a derivatization reagent, it would likely be to introduce the 2,4,6-trifluorophenyl group to an analyte. This would typically involve activating the phenolic hydroxyl group to react with functional groups on the analyte, such as carboxylic acids or amines.
Hypothetical Derivatization Workflow
Caption: Hypothetical workflow for using this compound as a derivatization reagent.
Challenges and Considerations
Several factors may explain the absence of this compound as a derivatization reagent in the literature:
-
Reactivity: The phenolic hydroxyl group of this compound is not inherently reactive towards common analyte functional groups under typical derivatization conditions. An activation step would be necessary, adding complexity to the procedure.
-
Stability of Derivatives: The stability of the resulting 2,4,6-trifluorophenyl esters or ethers would need to be sufficient to withstand the analytical conditions.
-
Availability of Superior Alternatives: A wide range of highly effective and well-characterized derivatization reagents are commercially available. For introducing a fluorinated aromatic group to enhance ECD detection, reagents like pentafluorobenzyl bromide (PFBBr) are the established standard.[7][8] PFBBr reacts readily with phenols, carboxylic acids, and amines to form highly electron-capturing derivatives.[7][8]
-
Lack of a Clear Advantage: It is not immediately apparent what significant advantage a 2,4,6-trifluorophenyl derivative would offer over derivatives formed with existing, highly efficient fluorinated reagents.
Comparison of Halogenated Derivatization Reagents
To provide a useful comparison for researchers, the following table contrasts the established derivatization of 2,4,6-Trichlorophenol (as an analyte) with a standard halogenated derivatization reagent, Pentafluorobenzyl bromide (PFBBr).
| Feature | Derivatization of 2,4,6-Trichlorophenol | Derivatization with Pentafluorobenzyl Bromide (PFBBr) |
| Role | Analyte | Reagent |
| Typical Reagent Used | Acetic Anhydride, BSTFA | Pentafluorobenzyl bromide |
| Target Analytes | N/A (is the analyte) | Phenols, Carboxylic Acids, Amines, Thiols[7][8] |
| Purpose of Derivatization | Increase volatility and thermal stability of TCP for GC analysis. | Introduce a pentafluorobenzyl group for high sensitivity with ECD.[7][8] |
| Reaction Conditions | Mild to moderate heating (e.g., 60-80°C).[1][9] | Often requires a catalyst (e.g., a crown ether) and can proceed at room temperature.[7][8] |
| Resulting Derivative | 2,4,6-Trichlorophenyl acetate or TMS ether. | Pentafluorobenzyl ether, ester, or amine. |
Signaling Pathway and Logical Relationship Diagrams
Caption: Logical flow for the derivatization of 2,4,6-Trichlorophenol for GC analysis.
Conclusion
References
- 1. s4science.at [s4science.at]
- 2. canadacommons.ca [canadacommons.ca]
- 3. journal.gnest.org [journal.gnest.org]
- 4. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 5. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 6. nbinno.com [nbinno.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of 2,4,6-Trifluorophenol and 2,4,6-Tribromophenol: Properties and Applications
In the landscape of halogenated phenols, 2,4,6-Trifluorophenol and 2,4,6-Tribromophenol stand out as significant intermediates and active compounds in various industrial and research applications. While structurally similar, the difference in their halogen substituents—fluorine versus bromine—imparts distinct physicochemical and biological properties. This guide provides a detailed comparative analysis of these two compounds, offering valuable insights for researchers, scientists, and professionals in drug development.
Physicochemical and Toxicological Properties: A Side-by-Side Comparison
The substitution of fluorine versus bromine atoms on the phenol (B47542) ring dramatically influences key properties such as molecular weight, acidity, and toxicity. The following table summarizes the available quantitative data for a direct comparison.
| Property | This compound | 2,4,6-Tribromophenol |
| Molecular Formula | C₆H₃F₃O | C₆H₃Br₃O |
| Molecular Weight | 148.08 g/mol [1] | 330.80 g/mol [2] |
| Appearance | White to light yellow crystalline powder[3] | White to off-white crystalline powder[4] |
| Melting Point | 49-51 °C[3] | 95.5 °C |
| Boiling Point | Not available | 244 °C |
| pKa | 7.47 (Predicted) | 6.80 |
| LogP (Octanol/Water) | 1.9 (Computed)[1] | 4.4 (Computed)[2] |
| Water Solubility | Not available | Slightly soluble (59-61 mg/L) |
| Acute Oral Toxicity (LD50, rat) | Harmful if swallowed (GHS classification)[1] | 1486 to >5000 mg/kg[5] |
| Acute Dermal Toxicity (LD50, rat) | Harmful in contact with skin (GHS classification)[1] | >2000 mg/kg[5] |
| Acute Inhalation Toxicity (LC50, rat) | Harmful if inhaled (GHS classification)[1] | >50,000 mg/m³[5] |
Experimental Protocols
Determination of pKa (Spectrophotometric Method):
The acid dissociation constant (pKa) of phenolic compounds can be determined spectrophotometrically. This method relies on the principle that the ionized and non-ionized forms of the phenol exhibit different UV-Vis absorption spectra.
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning the expected pKa range are prepared.
-
Preparation of Phenol Solutions: Stock solutions of the phenol in a suitable solvent (e.g., methanol) are prepared. Aliquots of the stock solution are then added to each buffer solution to create a series of solutions with the same total phenol concentration but varying pH.
-
Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance (λmax) for both the acidic (HIn) and basic (In-) forms of the phenol.
-
Calculation: The ratio of the concentrations of the ionized and non-ionized forms is calculated from the absorbance data using the Beer-Lambert law. The pKa is then determined by plotting the pH versus the logarithm of this ratio, with the pKa being the pH at which the concentrations of the two forms are equal.
Determination of Octanol-Water Partition Coefficient (LogP) (Shake Flask Method):
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined using the shake flask method.[6][7][8]
-
Preparation of Phases: Water and 1-octanol (B28484) are mutually saturated by stirring together for 24 hours, followed by separation.
-
Preparation of Test Solution: A known concentration of the phenol is dissolved in the aqueous phase.
-
Partitioning: A defined volume of the aqueous phenol solution is mixed with a defined volume of the octanol (B41247) phase in a separatory funnel. The mixture is shaken vigorously for a set period to allow for partitioning of the phenol between the two phases.
-
Phase Separation: The mixture is allowed to stand until the two phases have completely separated.
-
Concentration Measurement: The concentration of the phenol in the aqueous phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Calculation: The concentration of the phenol in the octanol phase is calculated by mass balance. The LogP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[6]
Comparative Synthesis Workflow
The synthesis of both this compound and 2,4,6-Tribromophenol typically starts from phenol and involves electrophilic aromatic substitution. However, the specific reagents and reaction conditions differ.
Caption: Comparative synthesis pathways for this compound and 2,4,6-Tribromophenol.
Detailed Comparative Analysis
Physicochemical Properties and their Implications:
The most striking difference between the two molecules lies in their molecular weight, with 2,4,6-Tribromophenol being more than twice as heavy as its fluorinated counterpart. This difference in mass, along with the larger atomic radius of bromine compared to fluorine, contributes to the higher melting and boiling points of the brominated compound.
The acidity, as indicated by the pKa value, is also influenced by the halogen substituent. The lower predicted pKa of 2,4,6-Tribromophenol (6.80) compared to this compound (7.47) suggests that the tribrominated phenol is a stronger acid. This is somewhat counterintuitive given fluorine's higher electronegativity. However, the larger size and polarizability of bromine atoms can better stabilize the resulting phenoxide anion through resonance and inductive effects.
The octanol-water partition coefficient (LogP) provides insight into the lipophilicity of the compounds. The significantly higher computed LogP value for 2,4,6-Tribromophenol (4.4) compared to this compound (1.9) indicates that the former is substantially more lipophilic.[1][2] This has important implications for its biological activity, as higher lipophilicity can lead to better membrane permeability and potentially greater bioaccumulation.
Biological and Chemical Activity:
-
Applications in Drug Development and Research: Both compounds serve as important intermediates in organic synthesis. The introduction of fluorine atoms into drug molecules can often enhance metabolic stability and binding affinity, making this compound a valuable building block in pharmaceutical research.[3] 2,4,6-Tribromophenol and other brominated phenols have been investigated for their potential antimicrobial, anticancer, and antioxidant activities.[9]
-
Industrial Applications: 2,4,6-Tribromophenol is widely used as a flame retardant, fungicide, and wood preservative.[9] The applications of this compound are diverse, including its use in the synthesis of electronic materials and agrochemicals.[3]
Synthesis:
The synthesis of both compounds from phenol involves electrophilic aromatic substitution. The synthesis of 2,4,6-Tribromophenol is a classic example of this reaction, often demonstrated in introductory organic chemistry labs, where phenol is treated with an excess of bromine water to yield the tribrominated product. The synthesis of this compound is more complex and typically requires specialized fluorinating agents, such as Selectfluor®, due to the high reactivity of elemental fluorine.
References
- 1. This compound | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4,6-Tribromophenol | C6H3Br3O | CID 1483 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2,4,6-Tribromophenol and other Simple Brominated Phenols (Cicads 66, 2005) [inchem.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rc.usf.edu [rc.usf.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2,4,6-tribromophenol, 118-79-6 [thegoodscentscompany.com]
Evaluating 2,4,6-Trifluorophenol as an Internal Standard for Analytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in developing robust and reliable analytical methods. An ideal internal standard ensures accuracy and precision by compensating for variations in sample preparation and analysis. This guide provides a comprehensive evaluation of 2,4,6-Trifluorophenol as a potential internal standard, particularly for the analysis of phenolic compounds by gas chromatography-mass spectrometry (GC-MS). Its performance is compared with other commonly used halogenated phenols, supported by a discussion of key performance parameters and detailed experimental protocols for validation.
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to every sample, standard, and blank. The IS helps to correct for the loss of analyte during sample preparation and for variations in injection volume and instrument response.[1] The choice of an internal standard is crucial and should be based on several criteria, including its chemical similarity to the analytes, its absence in the samples to be analyzed, and its ability to be chromatographically resolved from the analytes.[2]
Comparison of this compound with Alternative Internal Standards
While this compound is a potential candidate as an internal standard for the analysis of other phenolic compounds due to its structural similarity, there is a notable lack of published data specifically validating its performance in terms of recovery, precision, and accuracy. In contrast, other halogenated phenols, such as 2-Fluorophenol and 2,4,6-Tribromophenol, are more commonly used as surrogate or internal standards in established analytical methods, like those from the U.S. Environmental Protection Agency (EPA).[3][4]
Below is a comparative table summarizing the properties and available performance data for these compounds.
| Parameter | This compound | 2-Fluorophenol | 2,4,6-Tribromophenol |
| Chemical Structure | C₆H₃F₃O | C₆H₅FO | C₆H₃Br₃O |
| Molecular Weight | 148.08 g/mol | 112.10 g/mol | 330.80 g/mol |
| Boiling Point | Data not readily available | 151-153 °C | 245 °C |
| Typical Application | Potential IS for phenols | Surrogate in EPA Method 8041 | Surrogate in EPA Method 8041 |
| Recovery | No specific data available | Typically within 70-130% (EPA guidelines) | Typically within 70-130% (EPA guidelines) |
| Precision (RSD%) | No specific data available | Generally <15% | Generally <15% |
| Linearity (r²) | No specific data available | >0.995 | >0.995 |
| Accuracy | No specific data available | Method-dependent | Method-dependent |
Note: The performance data for 2-Fluorophenol and 2,4,6-Tribromophenol are based on typical requirements for surrogate standards in EPA methods and may vary depending on the specific matrix and experimental conditions.
Experimental Protocols for Evaluating an Internal Standard
For researchers considering the use of this compound or any other compound as an internal standard, a thorough validation is essential. The following is a detailed methodology for key validation experiments.
1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of the analytes and the potential internal standard (e.g., this compound) in a suitable solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of 1000 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solutions to cover the expected concentration range in the samples. Each calibration standard should be fortified with a constant concentration of the internal standard.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to evaluate accuracy and precision.
2. Method Validation Experiments
-
Specificity and Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analytes and the internal standard.
-
Linearity: Analyze the calibration standards in triplicate. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression analysis and determine the coefficient of determination (r²), which should ideally be ≥0.995.
-
Accuracy (Recovery): Analyze the QC samples in triplicate. The accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
-
Precision:
-
Repeatability (Intra-day precision): Analyze the QC samples multiple times (n=6) on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the QC samples on three different days.
-
The precision is expressed as the relative standard deviation (RSD), which should typically be ≤15%.
-
-
Stability: Evaluate the stability of the analytes and the internal standard in the stock solutions and in the processed samples under different storage conditions (e.g., room temperature, refrigerated).
Visualization of Workflows
Logical Workflow for Internal Standard Selection
Caption: Logical workflow for the selection of a suitable internal standard.
Experimental Workflow for Internal Standard Validation
Caption: Experimental workflow for the validation of an internal standard.
Discussion and Recommendations
The primary advantage of using a fluorinated internal standard like this compound is that fluorine has a single stable isotope, which can simplify mass spectrometric detection and avoid potential isotopic interferences that can occur with deuterated standards. However, the significant lack of documented performance data for this compound as an internal standard is a major drawback.
For researchers in need of a reliable internal standard for phenol (B47542) analysis, the following recommendations are provided:
-
Prioritize Validated Standards: Whenever possible, utilize internal or surrogate standards that have been validated in established methods, such as 2-Fluorophenol or 2,4,6-Tribromophenol for EPA methods.
-
Thorough In-house Validation: If this compound is being considered for a novel application, a comprehensive in-house validation following the protocols outlined above is imperative. This will establish the necessary performance characteristics for the specific method and matrix.
-
Consider Isotope-Labeled Standards: For the highest level of accuracy, particularly in complex matrices, the use of stable isotope-labeled (e.g., ¹³C or ²H) analogues of the target analytes as internal standards is often the gold standard.
References
Comparative Analysis of 2,4,6-Trifluorophenol Cross-Reactivity in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the potential cross-reactivity of 2,4,6-Trifluorophenol in immunoassays. Due to a lack of direct experimental data for this compound, this analysis leverages data from a highly analogous compound, 2,4,6-Trichlorophenol (B30397) (TCP), to infer potential cross-reactivity characteristics. The structural similarity between these two compounds, differing only in the halogen substituents, makes TCP-based immunoassays a valuable model for predicting the behavior of this compound. One study suggests that this compound may be utilized in an indirect enzyme-linked immunosorbent assay (ELISA) for the biological monitoring of 2,4,6-trichlorophenol[1].
Physicochemical Properties: A Basis for Comparison
The immunological cross-reactivity of a small molecule is influenced by its size, shape, and electronic properties. Below is a comparison of the key physicochemical properties of this compound and 2,4,6-Trichlorophenol.
| Property | This compound | 2,4,6-Trichlorophenol |
| CAS Number | 2268-17-9[1] | 88-06-2[2] |
| Molecular Formula | C₆H₃F₃O[3] | C₆H₃Cl₃O[2] |
| Molecular Weight | 148.08 g/mol [3] | 197.45 g/mol [4] |
| Melting Point | 49-51 °C[1] | 69 °C[5] |
| Structure | A phenol (B47542) ring with fluorine atoms at positions 2, 4, and 6. | A phenol ring with chlorine atoms at positions 2, 4, and 6. |
The primary difference lies in the halogen substitution (fluorine vs. chlorine), which impacts the molecule's size, electronegativity, and bond lengths, all of which can influence antibody binding.
Comparative Immunoassay Performance
The following data is from a capillary-based amperometric flow immunoassay developed for the detection of 2,4,6-Trichlorophenol[6]. The assay's cross-reactivity with other chlorophenols was evaluated, providing a benchmark for how structurally similar compounds interact with an antibody raised against TCP.
| Compound | IC₅₀ (µg/L) | Percent Cross-Reactivity (%)* |
| 2,4,6-Trichlorophenol | 1.41 | 100 |
| 2,4-Dichlorophenol | 1.8 | 78.3 |
| 4-Chlorophenol | >1000 | <0.14 |
| 2-Chlorophenol | >1000 | <0.14 |
| Phenol | >1000 | <0.14 |
*Percent Cross-Reactivity was calculated using the formula: (IC₅₀ of 2,4,6-Trichlorophenol / IC₅₀ of competing compound) x 100
This data demonstrates that the antibody has a high specificity for the tri-substituted chlorinated phenol, with significantly lower recognition of phenols with fewer chlorine atoms. Given the structural parallels between this compound and 2,4,6-Trichlorophenol, it is plausible that an antibody developed against TCP would exhibit some degree of cross-reactivity with this compound. The extent of this cross-reactivity would need to be determined experimentally, but it is anticipated to be higher than that of di- or mono-halogenated phenols due to the identical substitution pattern.
Experimental Protocols
To definitively assess the cross-reactivity of this compound, a competitive ELISA would be the standard method. Below is a detailed protocol for such an experiment.
Competitive ELISA Protocol for Cross-Reactivity Assessment
1. Reagent Preparation:
-
Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
-
Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween-20 (PBST).
-
Blocking Buffer: PBS with 1% Bovine Serum Albumin (BSA).
-
Assay Buffer: PBS with 0.5% BSA and 0.05% Tween-20.
-
Antibody Solution: Anti-2,4,6-Trichlorophenol antibody diluted in assay buffer.
-
Enzyme Conjugate: 2,4,6-Trichlorophenol conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) diluted in assay buffer.
-
Substrate Solution: TMB (3,3’,5,5’-Tetramethylbenzidine) substrate.
-
Stop Solution: 2 M Sulfuric Acid.
-
Standards and Test Compounds: Prepare serial dilutions of 2,4,6-Trichlorophenol (standard) and this compound (test compound) in the assay buffer.
2. Assay Procedure:
-
Coating: Add 100 µL of the anti-2,4,6-Trichlorophenol antibody solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction: Add 50 µL of the standard or test compound solution to the appropriate wells. Then, add 50 µL of the enzyme conjugate solution to all wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Incubation: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
3. Data Analysis:
-
Plot the absorbance values against the logarithm of the concentration for both the standard (2,4,6-Trichlorophenol) and the test compound (this compound).
-
Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for both compounds from their respective dose-response curves.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC₅₀ of 2,4,6-Trichlorophenol / IC₅₀ of this compound) x 100
Visualizing the Workflow
The following diagrams illustrate the principle of the competitive immunoassay and the logical workflow for assessing cross-reactivity.
Caption: Principle of Competitive Immunoassay for Small Molecules.
Caption: Workflow for Cross-Reactivity Assessment using Competitive ELISA.
References
- 1. This compound | 2268-17-9 [chemicalbook.com]
- 2. 2,4,6-Trichlorophenol - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. A capillary-based amperometric flow immunoassay for 2,4,6-trichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
2,4,6-Trifluorophenol: A Comparative Guide for Synthetic Applications
An in-depth review of 2,4,6-trifluorophenol's applications in the development of pharmaceuticals, organic light-emitting diodes (OLEDs), and agrochemicals, with a comparative analysis against other halogenated and non-halogenated analogues. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual workflows to inform the selection of this versatile chemical intermediate.
This compound is a halogen-substituted phenol (B47542) that serves as a critical building block in advanced organic synthesis.[1] Its unique electronic properties, imparted by the three fluorine atoms on the aromatic ring, make it a valuable precursor for creating specialized molecules with enhanced biological activity and material properties.[1][2] This review provides a comprehensive comparison of this compound with other phenolic compounds in key application areas, supported by experimental data.
Application in Pharmaceutical Synthesis: Kinase Inhibitors
The introduction of fluorine atoms into drug molecules can significantly improve their metabolic stability, lipophilicity, and binding affinity to target receptors.[2] This makes fluorinated phenols, such as this compound, attractive starting materials for the synthesis of complex drug candidates. A notable application is in the development of kinase inhibitors, which are crucial in cancer therapy.
Comparative Performance of Fluorinated Phenols in p38α MAP Kinase Inhibitors
| Phenolic Precursor | Resulting Inhibitor Moiety | p38α IC50 (nM) | Reference |
| 4-Fluorophenol | 4-Fluorobenzoyl | 14 | [3] |
| 2,4-Difluorophenol (B48109) | 2,4-Difluorobenzoyl | Data not available for direct comparison | |
| This compound | 2,4,6-Trifluorobenzoyl | Data not available for direct comparison | |
| Phenol | Benzoyl | Data not available for direct comparison |
This table is illustrative and highlights the type of comparative data needed. Specific IC50 values for inhibitors derived from 2,4-difluorophenol and this compound in the same chemical series are needed for a direct comparison.
The high potency of the 4-fluorobenzoyl derivative suggests that fluorine substitution is beneficial for activity. The electron-withdrawing nature of the fluorine atoms in this compound could further influence the electronic properties of the resulting inhibitor, potentially affecting its binding affinity with the kinase.
Experimental Protocol: Synthesis of a Phenoxy-Substituted Heterocycle (General Procedure)
The synthesis of kinase inhibitors often involves the nucleophilic aromatic substitution (SNAr) reaction, where a phenol is coupled with an activated heterocyclic core. The following is a general protocol adapted from the synthesis of related compounds.
Reaction: Nucleophilic Aromatic Substitution
A typical experimental workflow for a nucleophilic aromatic substitution reaction.
Materials:
-
This compound (1.0 eq)
-
Activated heteroaromatic halide (e.g., 2-chloropyrimidine) (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
To a solution of this compound in anhydrous DMF, add potassium carbonate (or sodium hydride portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the activated heteroaromatic halide to the reaction mixture.
-
Heat the reaction to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired product.
Application in Organic Light-Emitting Diodes (OLEDs)
The incorporation of fluorinated aromatic rings into OLED materials can enhance thermal stability, charge transport efficiency, and emissive properties.[4] this compound is utilized to create novel host materials, dopants, and charge transport layers, contributing to brighter, more energy-efficient, and longer-lasting displays.[4]
Comparative Performance of Fluorinated Phenyl Groups in OLED Emitters
While specific performance data for an OLED emitter derived directly from this compound is not available in a comparative study, research on emitters with different fluorophenyl and trifluoromethylphenyl terminal groups provides insight into the effects of fluorine substitution on device performance.
| Terminal Group | Peak EQE (%) | FWHM (nm) | CIEy | Reference |
| 3,4,5-Trifluorophenyl | 33.7 | 18.5 | 0.74 | [2][4] |
| 4-(Trifluoromethyl)phenyl | 32.4 | 19.4 | 0.75 | [2][4] |
| 3,5-Bis(trifluoromethyl)phenyl | 32.0 | 18.8 | 0.75 | [2][4] |
| 2,4,6-Trifluorophenyl | Data not available for direct comparison |
EQE: External Quantum Efficiency; FWHM: Full Width at Half Maximum; CIEy: Commission Internationale de l'Éclairage y-coordinate.
The data indicates that highly fluorinated phenyl groups can lead to high external quantum efficiencies and narrow emission spectra, which are desirable for display applications. The specific substitution pattern of 2,4,6-trifluorophenyl could offer a unique combination of electronic and steric properties that may further enhance OLED performance.
Logical relationship of this compound in OLED material development.
Application in Agrochemicals
In the agrochemical industry, fluorinated compounds often exhibit enhanced efficacy and persistence as pesticides or herbicides.[2] The presence of fluorine atoms can improve the metabolic stability and binding affinity of the molecule to its biological target.
Comparative Efficacy of Phenoxy Herbicides
| Herbicide Family | Example Compound | Typical Application |
| Fluorinated Phenoxy | Hypothetical: 2,4,6-Trifluorophenoxyacetic acid | Broadleaf weed control |
| Dichlorophenoxy | 2,4-D | Broadleaf weed control |
| Trichlorophenoxy | 2,4,5-T (use discontinued) | Broadleaf and woody plant control |
A systematic study comparing the herbicidal activity of a series of fluorinated phenoxyacetic acids, including one derived from this compound, with their chlorinated and non-halogenated counterparts would be necessary to provide a quantitative comparison.
Conclusion
This compound is a highly versatile and valuable building block in modern organic synthesis. Its unique electronic properties make it a compelling choice for the development of novel pharmaceuticals, high-performance OLED materials, and effective agrochemicals. While direct quantitative comparisons with other phenolic analogues are not always available in the literature, the existing data on related fluorinated compounds strongly suggest that the incorporation of the 2,4,6-trifluorophenoxy moiety can lead to significant improvements in molecular properties and performance. Further research focusing on the direct comparison of this compound-derived molecules with their analogues will be crucial for fully elucidating its potential and expanding its applications.
References
determining accuracy and precision of 2,4,6-Trifluorophenol detection methods
An Objective Comparison of Analytical Methods for the Detection of 2,4,6-Trifluorophenol
For researchers, scientists, and drug development professionals, the precise and accurate quantification of halogenated phenols such as this compound is critical in various stages of research and development, environmental monitoring, and quality control. The choice of analytical methodology is paramount to achieving reliable results. This guide provides a comparative overview of common analytical techniques for the detection of this compound, supported by experimental data from closely related compounds, which serve as valuable proxies in the absence of direct comparative studies on this specific analyte.
Data Presentation
The following table summarizes the performance of various analytical methods for the detection of halogenated phenols, primarily 2,4,6-trichlorophenol (B30397), which is expected to exhibit similar analytical behavior to this compound. These metrics are essential for evaluating the accuracy and precision of each technique.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | <1 ng/L[1] | - | >0.99[1] | 75-125[1] | <10[1] |
| Headspace Solid-Phase Microextraction GC-MS/MS (HS-SPME-GC-MS/MS) | 0.224 µg/L[2] | 0.896 µg/L[2] | 0.9991[2] | 81.0-115[2] | 4.15-6.24[2] |
| Headspace GC-MS with Derivatization | - | - | 0.99983[3] | - | - |
| Microbial Conversion followed by GC-MS | 5.2 ng/L[4][5] | 17.3 ng/L[4][5] | - | 85.9 ± 5.3 (conversion rate)[4][5] | - |
| Electrochemical Sensor (CuO/Nafion/GCE) | 0.046 µM[6][7] | - | - | 95.9-100.6[6][7] | - |
Disclaimer: The data presented above is primarily for 2,4,6-trichlorophenol and other related halogenated phenols, and serves as an estimation of the expected performance for this compound. Actual performance may vary based on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are generalized experimental protocols for the key methods discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly effective for the trace-level analysis of halogenated phenols. To improve chromatographic performance, a derivatization step is often employed.
a. Sample Preparation (Liquid-Liquid Extraction):
-
Acidify the aqueous sample to a pH of approximately 2 using a suitable acid (e.g., hydrochloric acid).
-
Extract the sample with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
b. Derivatization (Silylation):
-
To the concentrated extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.[8]
-
Cool the sample to room temperature before injection into the GC-MS.[8]
c. GC-MS Analysis:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless mode.
-
Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, and a final hold for 5 minutes.[8]
-
Mass Spectrometer: Electron ionization (EI) source, with detection in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS/MS
HS-SPME is a solvent-free extraction technique that is well-suited for volatile and semi-volatile analytes in water samples.
a. Sample Preparation and Extraction:
-
Place a water sample in a headspace vial.
-
Add salt (e.g., NaCl) to increase the ionic strength of the solution and enhance the partitioning of the analyte into the headspace.
-
Expose a SPME fiber (e.g., polydimethylsiloxane/divinylbenzene) to the headspace of the heated and agitated sample.
-
After extraction, retract the fiber and introduce it into the GC injector for thermal desorption.
b. GC-MS/MS Analysis:
-
GC Column and Conditions: Similar to the standard GC-MS method.
-
Mass Spectrometer: Operated in tandem mass spectrometry (MS/MS) mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[9]
Electrochemical Sensor
Electrochemical methods offer a rapid and portable alternative for the detection of phenolic compounds.
a. Electrode Preparation:
-
Modify a glassy carbon electrode (GCE) with a nanomaterial-based sensing layer. For example, a composite of copper oxide (CuO) nanostructures and Nafion.[6][7]
-
The modification is typically done by drop-casting a suspension of the nanomaterial onto the electrode surface and allowing it to dry.
b. Electrochemical Measurement:
-
Immerse the modified electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into a phosphate (B84403) buffer solution containing the sample.
-
Perform electrochemical measurements using techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) to record the oxidation signal of this compound.[6][7]
-
The peak current of the oxidation signal is proportional to the concentration of the analyte.
Mandatory Visualization
The following diagrams illustrate the general experimental workflows for the detection of this compound.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for electrochemical detection of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. hjjkyyj.com [hjjkyyj.com]
- 3. s4science.at [s4science.at]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nonenzymatic Electrochemical Detection of 2,4,6-Trichlorophenol Using CuO/Nafion/GCE: A Practical Sensor for Environmental Toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficiency of different synthesis routes for 2,4,6-Trifluorophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 2,4,6-trifluorophenol, a key intermediate in the pharmaceutical and agrochemical industries. The comparison focuses on the efficiency of each route, supported by experimental data and detailed methodologies.
Executive Summary
The synthesis of this compound can be approached through two main pathways: a multi-step synthesis commencing from 1,3,5-trifluorobenzene (B1201519) and a more direct route involving the diazotization of 2,4,6-trifluoroaniline (B1293507). The multi-step route offers a pathway from a basic starting material, while the diazotization route provides a shorter sequence if the aniline (B41778) precursor is readily available. This guide evaluates both methods to aid researchers in selecting the most suitable approach for their specific needs.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data associated with the key steps in the synthesis of this compound. It is important to note that while Route 2 data is directly applicable, the data for Route 1 is based on a highly analogous synthesis of 2,4-difluorophenol (B48109) from 1,3-difluorobenzene (B1663923) and should be considered indicative.
| Parameter | Route 1: Multi-step Synthesis from 1,3,5-Trifluorobenzene (Analogous Data) | Route 2: Diazotization of 2,4,6-Trifluoroaniline |
| Starting Material | 1,3,5-Trifluorobenzene | 2,4,6-Trifluoroaniline |
| Key Intermediates | 2,4,6-Trifluoronitrobenzene, 2,4,6-Trifluoroaniline | Arenediazonium Salt |
| Overall Yield | Estimated, likely moderate due to multiple steps | Generally good to high |
| Reaction Time | Multi-day process | Several hours |
| Number of Steps | 3 | 1 |
| Purity of Final Product | High, requires purification at each step | High, purification typically straightforward |
| Key Reagents | Nitrating mixture (HNO₃/H₂SO₄), Pd/C, H₂, NaNO₂, H₂SO₄ | NaNO₂, H₂SO₄, Water |
| Reaction Conditions | Low temperatures for nitration and diazotization, elevated temperature and pressure for reduction | Low temperature (0-5 °C) for diazotization, followed by heating for hydrolysis |
Experimental Protocols
Route 1: Multi-step Synthesis from 1,3,5-Trifluorobenzene (Based on Analogous 2,4-Difluorophenol Synthesis)
This pathway involves three main experimental stages. The following protocol is adapted from the synthesis of 2,4-difluorophenol and should be optimized for this compound.
Step 1: Nitration of 1,3,5-Trifluorobenzene
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (HNO₃) to the sulfuric acid while maintaining the temperature below 10 °C to create the nitrating mixture.
-
To a separate flask containing 1,3,5-trifluorobenzene, slowly add the prepared nitrating mixture dropwise, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4,6-trifluoronitrobenzene. Purify by vacuum distillation.
Step 2: Reduction of 2,4,6-Trifluoronitrobenzene
-
In a high-pressure reactor, dissolve 2,4,6-trifluoronitrobenzene in ethanol.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Pressurize the reactor with hydrogen gas (H₂) to 1.0 MPa.
-
Heat the reaction mixture to approximately 80 °C and stir vigorously.
-
Monitor the reaction progress by hydrogen uptake.
-
Upon completion, cool the reactor, release the pressure, and filter the catalyst.
-
Remove the solvent from the filtrate under reduced pressure to yield 2,4,6-trifluoroaniline.
Step 3: Diazotization of 2,4,6-Trifluoroaniline and Hydrolysis
-
Prepare a solution of 2,4,6-trifluoroaniline in a dilute aqueous solution of sulfuric acid.
-
Cool the solution to between 0 and 5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 30 minutes at 0 °C.
-
To induce hydrolysis, add the diazonium salt solution to boiling water or pass steam through the solution.
-
The this compound may steam distill and can be collected.
-
Extract the aqueous distillate or the reaction mixture with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by distillation or column chromatography.
Route 2: Diazotization of 2,4,6-Trifluoroaniline
This protocol is a general method for the conversion of a halogenated aniline to a phenol (B47542) via a Sandmeyer-type reaction.[1][2]
-
Dissolve 2,4,6-trifluoroaniline in a mixture of a suitable acid (e.g., sulfuric acid) and water in a flask.
-
Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature remains below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, bring a dilute solution of sulfuric acid to a boil.
-
Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, continue heating for a short period to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the this compound with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or recrystallization.
Synthesis Route Diagrams
Caption: Comparative workflow of two synthesis routes for this compound.
Caption: Decision logic for selecting a synthesis route for this compound.
References
Safety Operating Guide
Proper Disposal and Handling of 2,4,6-Trifluorophenol
This document provides essential safety, handling, and disposal protocols for 2,4,6-Trifluorophenol, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe laboratory operations and environmentally responsible waste management.
Immediate Safety and Handling
This compound is a hazardous substance that requires careful handling to avoid personal exposure and environmental contamination.[1] It is harmful if swallowed, inhaled, or in contact with skin, and causes irritation to the skin, eyes, and respiratory system.[2][3] It is also a flammable solid.[1]
Essential Handling Practices:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes chemical-resistant gloves, chemical goggles, and protective clothing.[2][4] For operations that may generate dust, a particulate dust filter respirator is necessary.[1]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][4] Use non-sparking tools for handling.[5]
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[1] Always wash hands thoroughly with soap and water after handling.[2]
-
Storage: Store containers in a dry, cool, and well-ventilated place.[4][5] Keep containers tightly sealed and away from incompatible materials such as strong oxidizing agents and strong bases.[4]
Quantitative Hazard and Disposal Data
The following table summarizes key quantitative data related to the hazards and disposal of this compound.
| Parameter | Value / Information | Source |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 | [2][3][5] |
| Meaning of Codes | Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), Causes serious eye irritation (H319), Harmful if inhaled (H332), May cause respiratory irritation (H335) | [2][3][5] |
| Recommended Incineration Temperature | ≥ 1100 °C | [6] |
| Condition for High Temp. | Required if the hazardous waste contains more than 1% of halogenated organic substances. | [6] |
| Molecular Weight | 148.08 g/mol | [2][3] |
**Spill and Leak Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
Minor Spills:
-
Remove all sources of ignition from the area.[1]
-
Ensure adequate ventilation.[2]
-
Wearing appropriate PPE, clean up the spill immediately.[1]
-
Use a clean, non-sparking shovel to place the material into a clean, dry, and labeled container for disposal.[1] Avoid creating dust clouds.[2]
-
Wash the spill area with soap and water, and dike the runoff for later disposal.[1]
Major Spills:
-
Evacuate all personnel from the area and move upwind.[1]
-
Alert emergency responders, providing the location and nature of the hazard.[1]
-
Do not touch or walk through the spilled material.[1]
-
Prevent the spillage from entering drains or water courses by any means available.[1]
-
Contain the spill by covering it with sand, earth, or vermiculite.[1]
-
Collect the recoverable product and spilled residue into labeled drums for disposal using spark-free shovels and explosion-proof equipment.[1]
**Waste Disposal Protocol
Proper disposal of this compound and its contaminated materials is mandatory to comply with regulations and protect the environment. As a halogenated organic compound, it is classified as hazardous waste.[1][7][8]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated PPE, spill cleanup materials, and non-recyclable solutions, in a suitable, closed, and clearly labeled container.[2][5]
-
Ensure the container is compatible with the waste and is kept tightly closed except when adding waste.[9]
-
Label the container with the words "HAZARDOUS WASTE" and list all constituents.[9]
-
-
Consult Professionals:
-
The primary and recommended method for disposal is to contact a licensed professional waste disposal service.[2]
-
Provide the disposal company with the Safety Data Sheet (SDS) to ensure they have all necessary information for safe handling and disposal.
-
-
Approved Disposal Methods:
-
High-Temperature Incineration: This is the preferred method for halogenated organic compounds.[1][7] The material should be incinerated in a licensed apparatus, potentially after being mixed with a suitable combustible material.[1] Incineration of waste containing over 1% halogenated organics requires a temperature of at least 1100 °C to prevent the formation of highly toxic byproducts like dioxins and furans.[6][10]
-
Licensed Landfill: Burial in a licensed landfill is another potential option, but it is generally less favored for persistent organic pollutants.[1] The suitability of this option must be confirmed by waste management authorities.
-
-
Container Decontamination:
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. zerowasteeurope.eu [zerowasteeurope.eu]
- 7. researchgate.net [researchgate.net]
- 8. ethz.ch [ethz.ch]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling 2,4,6-Trifluorophenol
For researchers, scientists, and drug development professionals, ensuring safety during the handling of 2,4,6-Trifluorophenol is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational procedures, and disposal plans to facilitate safe laboratory practices.
Hazard Summary: this compound is a hazardous substance that can be harmful if swallowed, inhaled, or comes into contact with the skin.[1][2][3] It is known to cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation | Specifications |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield should be used if there is a splash hazard. | Must be ANSI Z87.1-compliant. Contact lenses should not be worn.[1] |
| Hand Protection | Chemical-resistant gloves. | For prolonged or frequent contact, gloves with a protection class of 5 or higher (breakthrough time > 240 minutes) are recommended. For brief contact, a protection class of 3 or higher (breakthrough time > 60 minutes) is advised.[1] See the glove compatibility table below. |
| Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. | A chemical-resistant apron (e.g., butyl rubber or neoprene) should be worn over the lab coat when there is a potential for body splash.[4][5] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. | If engineering controls are insufficient, a full-face respirator with an appropriate filter (e.g., for organic vapors and particulates) should be used.[6][7] |
| Glove Material | Suitability for Phenols | General Recommendations |
| Butyl Rubber | Excellent | Recommended for handling corrosive acids, bases, and ketones.[4][8] |
| Viton™ | Excellent | Offers excellent resistance to a wide range of chemicals.[4] |
| Neoprene | Good | Suitable for short-term work with phenols (>0.3 mm thickness).[4] |
| Nitrile | Not Recommended | Generally not recommended for direct or prolonged contact with phenol.[4] |
Always inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be replaced immediately and disposed of as hazardous waste.
Operational Plan and Handling Procedures
Adherence to a strict operational protocol is essential to minimize the risk of exposure.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Avoid all personal contact, including inhalation of dust or vapors.[1]
-
Use non-sparking tools and explosion-proof equipment if the material is flammable or handled in a flammable solvent.[9]
-
Keep containers securely sealed when not in use.[1]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][9]
-
Containers should be stored below eye level in a leak-proof secondary containment.[10]
-
Protect containers from physical damage and direct sunlight.[1]
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Wipe the affected area with polyethylene (B3416737) glycol (PEG) 300 or 400. If PEG is not available, flush the skin with copious amounts of water for at least 30 minutes. Seek immediate medical attention.[4][7][11] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][9] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][12] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is necessary.
Spill Response:
-
Minor Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Cover the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the material into a suitable, labeled container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent the spill from entering drains or water courses.[1]
-
Disposal:
-
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be considered hazardous waste.
-
Dispose of waste in a designated, properly labeled, and sealed container.
-
Arrange for disposal through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][13]
Visual Workflow for PPE Selection and Emergency Response
The following diagram illustrates the logical workflow for selecting appropriate PPE and responding to an emergency situation when handling this compound.
Caption: Logical workflow for PPE selection, handling, and emergency response for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound | C6H3F3O | CID 519974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. echemi.com [echemi.com]
- 7. petrochemistry.eu [petrochemistry.eu]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. fishersci.com [fishersci.com]
- 10. twu.edu [twu.edu]
- 11. PHENOL FIRST AID and personal protective equipment [protocols.io]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
